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ALGINIC ACID

Cat. No.: B8113577
M. Wt: 546.4 g/mol
InChI Key: LCLHHZYHLXDRQG-HNQCOSDPSA-N
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Description

Historical Milestones in Alginic Acid Discovery and Early Structural Hypotheses

The discovery of this compound dates back to 1881 when British chemical scientist E. C. C. Stanford first isolated and patented an extraction process for this compound from brown algae. wikipedia.orgcybercolloids.nettaylorandfrancis.com Stanford initially described alginate as containing nitrogen, although this was later attributed to protein impurities rather than the alginate itself. cybercolloids.net

Early structural hypotheses were developed through various chemical analyses. Krefting was the first to prepare a purified form of this compound. cybercolloids.net By 1930, the initial proposed structure suggested that alginate was a polymeric uronic acid composed largely of D-mannuronic acid residues. cybercolloids.net This was supported by the isolation and identification of pentoses formed upon heating alginate in acid, consistent with a polyuronate structure. cybercolloids.net Methylation analysis further indicated that the polymer was essentially made up of 1,4-linked β-D-mannuronic acid residues. cybercolloids.net

However, this early understanding was revised in 1955 when L-guluronic acid was also detected as a major component of alginate using paper chromatography. cybercolloids.netatamanchemicals.com It was subsequently demonstrated that the ratio of L-guluronic acid to D-mannuronic acid varied depending on the species of seaweed from which it was extracted. cybercolloids.net

Contemporary Academic Significance of this compound as a Biopolymer

In contemporary academic research, this compound holds significant importance as a natural biopolymer. Its significance is underscored by its unique properties, including nontoxicity, hygroscopicity, and biocompatibility, which allow it to mimic local bioenvironments. wikipedia.org Furthermore, its degradation products are easily cleared by the kidneys. wikipedia.org

This compound is a linear copolymer composed of two monomeric units: β-D-mannuronic acid (M) and α-L-guluronic acid (G). nih.govfao.org These monomers are covalently linked together through (1→4) glycosidic bonds in different sequences or blocks. nih.govwikipedia.orgcore.ac.uk The polymer chain is understood to be made up of three types of regions or blocks: homopolymeric blocks of consecutive G-residues (G-blocks), homopolymeric blocks of consecutive M-residues (M-blocks), and blocks of alternating M and G residues (MG-blocks). wikipedia.orgfao.orgcore.ac.uk The arrangement and ratio of these blocks significantly influence the physical and chemical properties of the polysaccharide. nih.goved.ac.uk For instance, the formation of gels by the addition of calcium ions primarily involves the G-blocks, meaning a higher proportion of G-blocks leads to greater gel strength. fao.orged.ac.uk

The ability of alginate to form gels in the presence of divalent cations, such as calcium ions, is a key property that drives its contemporary academic significance. nih.govatamanchemicals.comfao.orgmdpi.com This gelation occurs through a cooperative binding mechanism, often described by the "egg-box model," where divalent ions interact with the G-blocks of adjacent polymer chains, creating a stable cross-linked network. fao.orgresearchgate.net

Alginates are extracted from brown seaweeds using processes that typically involve converting insoluble calcium and magnesium salts into soluble sodium alginate through ion exchange. nih.govfao.orgusda.gov This is often achieved by treating the seaweed with an alkaline solution after initial acid treatment. nih.govfao.org The soluble sodium alginate can then be precipitated. nih.govfao.org

Scope of Current Scholarly Investigations into this compound Systems

Current scholarly investigations into this compound systems are broad and multidisciplinary, reflecting the biopolymer's versatile properties. Research areas include:

Biomedical and Pharmaceutical Applications: Alginate is extensively studied for its potential in wound healing, drug delivery systems, cell immobilization, and tissue engineering. biomedgrid.comnih.govcore.ac.ukasiaresearchnews.commdpi.com Its biocompatibility and mild gelation conditions make it suitable for creating hydrogels for these purposes. biomedgrid.comnih.gov Studies explore the use of alginate-based matrix tablets for controlled drug release. nih.govtaylorandfrancis.com Investigations also focus on developing advanced antibacterial this compound biomaterials through functionalization. acs.org

Food Industry: Alginates are widely used as thickeners, stabilizers, and gelling agents in food products. biomedgrid.comfao.orgcore.ac.ukmdpi.com Research continues to optimize their use in various food applications, including cold-setting jellies and as stabilizers in products like ice cream. biomedgrid.comed.ac.uk

Industrial Applications: this compound finds applications in textile printing as a thickener, in paper sizing, and in water purification. atamanchemicals.comed.ac.uk Research also explores its use in active packaging to preserve food quality. biomedgrid.com

Catalysis: Recent research highlights the direct catalytic applications of this compound and sodium alginate in organic synthesis, exploring their potential as environmentally friendly catalysts. researchgate.netarkat-usa.org

Material Science: Studies investigate the use of this compound in improving materials like calcium phosphate (B84403) cement for artificial bones, focusing on properties like setting time, compressive strength, and porosity. mdpi.comasiaresearchnews.com Research also examines the formation and properties of alginate fibers. atamanchemicals.comresearchgate.net

Environmental Applications: this compound is being investigated for its potential in bioremediation, such as the removal of heavy metals from contaminated water. researchgate.net

Structural and Property Relationships: Ongoing research continues to refine the understanding of how the monomer composition (M/G ratio), block structure, and molecular weight of alginate influence its physical and chemical properties, including gel strength, viscosity, and interaction with cations. nih.govnih.govfao.orgcore.ac.uked.ac.ukmdpi.com Techniques like 1H and 13C NMR spectroscopy are employed for detailed structural characterization. nih.govcore.ac.uk

Bacterial Alginate: Investigations also include alginates produced by bacteria like Azotobacter vinelandii and Pseudomonas aeruginosa, noting structural differences such as acetylation and variations in block composition compared to algal alginates. cybercolloids.net

These investigations demonstrate the broad and evolving academic interest in this compound, driven by its unique properties and potential for innovative applications across numerous fields.

Here is a table summarizing some key research findings related to this compound:

Research AreaKey FindingsRelevant Properties of this compoundSource(s)
Biomedical (Artificial Bone) Mixing low viscosity this compound with calcium phosphate cement (CPC) improves setting time, increases compressive strength, and enhances porosity for bone regeneration. asiaresearchnews.comDegradability, cross-linking characteristics, ability to form hydrogels. biomedgrid.comasiaresearchnews.com asiaresearchnews.com
Drug Delivery Alginate-based matrix tablets can provide controlled drug release over extended periods (6-16 hours). taylorandfrancis.com pH-dependent hydration influences release profiles. taylorandfrancis.comGelling property, pH-dependent swelling, presence of carboxyl groups. taylorandfrancis.commdpi.com taylorandfrancis.com
Catalysis (Organic Synthesis) This compound acts as a heterogeneous catalyst for reactions like the Hantzsch reaction, showing comparable or better performance than sodium alginate in some cases. arkat-usa.orgAbundance of functional groups (carboxyl), renewability. researchgate.net researchgate.netarkat-usa.org
Wine Stabilization This compound is effective in mitigating calcium tartrate instability in wines, potentially due to its high charge density and calcium ion complexation ability. mdpi.comStrong negative charge, ability to bind calcium ions. mdpi.com mdpi.com
Reproductive Biology (Porcine) 20 µM this compound can be toxic to sow reproduction by interfering with estrogen production, inducing oxidative stress, apoptosis, autophagy in granulosa cells, and affecting oocyte maturation. nih.gov(Specific mechanism under investigation) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O19 B8113577 ALGINIC ACID

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10-,11+,12+,16+,17+,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLHHZYHLXDRQG-HNQCOSDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O)O)O)O)O)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Elucidation of Alginic Acid Architectures

Polymeric Composition: D-Mannuronic Acid (M) and L-Guluronic Acid (G) Residues

Alginic acid is defined by its polymeric composition, consisting of repeating units of D-mannuronic acid (M) and L-guluronic acid (G). nih.govsci-hub.sewordpress.comwikipedia.org These two uronic acids are C-5 epimers of each other. wikipedia.orgnih.govatamanchemicals.com The ratio of M to G residues (M/G ratio) is a crucial factor that varies depending on the source of the this compound, such as the species of brown seaweed, the part of the seaweed used, the harvest location, and the harvesting season. nih.govwordpress.comkimica-algin.comtaylorandfrancis.comfao.org This variability in M/G ratio directly influences the physical and chemical properties of the alginate. nih.govwordpress.comkimica-algin.com

Glycosidic Linkages and Conformation of Monomeric Units

The glycosidic linkages also contribute to the chain conformation. MM blocks are linked by diequatorial β-(1→4) bonds, leading to a more linear and flexible structure. nih.govresearchgate.net GG blocks are linked by diaxial α-(1→4) bonds, resulting in a more rigid and folded structure. nih.govresearchgate.net MG or GM blocks have equatorial/axial or axial/equatorial linkages, contributing to a more helix-like structure. nih.gov

Block Copolymeric Arrangements: Homopolymeric (MM, GG) and Heteropolymeric (MG) Sequences

This compound is characterized as a linear block copolymer because the M and G residues are arranged in distinct blocks along the polymer chain. nih.govsci-hub.sewordpress.comwikipedia.orgnih.govatamanchemicals.comresearchgate.net These blocks can be:

Homopolymeric blocks of consecutive G residues (GG-blocks). nih.govsci-hub.sewordpress.comwikipedia.orgnih.govatamanchemicals.comtaylorandfrancis.comresearchgate.net

Homopolymeric blocks of consecutive M residues (MM-blocks). nih.govsci-hub.sewordpress.comwikipedia.orgnih.govatamanchemicals.comtaylorandfrancis.comresearchgate.net

Heteropolymeric blocks of alternating M and G residues (MG-blocks). nih.govsci-hub.sewordpress.comwikipedia.orgnih.govatamanchemicals.comtaylorandfrancis.comresearchgate.net

The proportion and sequential distribution of these blocks (MM, GG, and MG) are not random and significantly influence the physicochemical properties of alginates, particularly their gelling capabilities and gel strength. sci-hub.sewordpress.comkimica-algin.comnih.govresearchgate.net For instance, GG blocks are primarily responsible for the formation of strong gels in the presence of divalent cations like calcium ions, a phenomenon described by the "egg-box" model. nih.govdoi.orgencyclopedia.pub M-rich alginates or those with a higher proportion of MM and MG blocks tend to form softer and more elastic gels. nih.govencyclopedia.pub

Research findings highlight the variability in block composition based on the source. For example, alginates from Sargassum and Turbinaria species often have a low M/G ratio, indicating a higher proportion of G residues and GG blocks, which can be useful for forming strong gels. nih.gov In contrast, alginates from Laminaria species may have higher M/G ratios. nih.gov

Table 1: Influence of Block Type on Alginate Chain Properties

Block TypeGlycosidic LinkageConformationRigidity/Flexibility
MMβ-(1→4) diequatorialLinear, flexibleLower rigidity
GGα-(1→4) diaxialFolded, rigidHigher rigidity
MG/GMEquatorial/axial or axial/equatorialHelix-likeIntermediate flexibility

Data compiled from references nih.govresearchgate.net.

Spectroscopic and Analytical Methodologies for Structural Analysis

Various spectroscopic and analytical techniques are employed to characterize the complex structure of this compound, providing insights into its monomeric composition, block distribution, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for M/G Ratio and Sequence Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful tool for determining the M/G ratio and the sequential distribution of monomeric units in this compound. fao.orgciteab.comacs.orgmdpi.comtajhizkala.ir By analyzing the characteristic signals from the anomeric protons of the M and G residues, as well as the protons involved in the glycosidic linkages within the different blocks (MM, GG, and MG), researchers can quantify the proportions of each monomer and the frequency of different block types. nih.govtajhizkala.ir

High-resolution 1H NMR allows for the calculation of parameters such as the M/G ratio, the fraction of guluronic acid content (FG), and the average length of consecutive G monomers (NG>1). tajhizkala.ir These parameters are critical for understanding the functional properties of alginates. tajhizkala.ir For instance, specific signals in the 1H NMR spectrum can be assigned to the H-1 protons of M units neighboring M or G units, and the H-5 protons of G units in different triad (B1167595) sequences (MGM, GGM, MGG). nih.gov

Table 2: Representative 1H NMR Chemical Shifts for Alginate Monomer and Block Analysis

Signal AssignmentChemical Shift (ppm)Corresponding Structure/Triad
H-5 of central G4.70–4.75MGM
H-5 of central G4.74–4.78GGM
H-5 of central G4.42–4.44MGG
H-1 of M neighboring M4.66–4.68MM
H-1 of M neighboring G4.68–4.70MG

Data compiled from reference nih.gov. Note that chemical shifts can vary slightly depending on experimental conditions.

NMR spectroscopy has been used to show that alginate does not have a regular repeating unit, emphasizing its block copolymer nature. tajhizkala.ir While 1H NMR is effective for characterizing G-centered sequences and calculating FG and NG>1, 13C NMR can be used to determine M-centered triads. tajhizkala.ir

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in this compound. researchgate.netecronicon.netuni.luwikipedia.orgnih.govnih.govnipne.roscience-line.comacs.org FTIR spectra of alginates exhibit specific absorption bands corresponding to the vibrations of various chemical bonds within the uronic acid residues and glycosidic linkages. ecronicon.netnipne.roscience-line.com

Key functional groups and their corresponding FTIR absorption bands in this compound include:

Hydroxyl groups (O-H stretching): A broad band typically observed in the range of 3000–3600 cm⁻¹, indicative of hydrogen bonding. ecronicon.netnipne.roscience-line.comresearchgate.net

Carboxyl groups (C=O stretching): Bands around 1600-1618 cm⁻¹ (asymmetric stretching of carboxylate anion, COO⁻) and 1410-1417 cm⁻¹ (symmetric stretching of COO⁻) are characteristic of the carboxylate salt form, while a band around 1730 cm⁻¹ can indicate the carboxylic acid form. ecronicon.netnipne.roscience-line.com

C-O-C stretching vibrations within the saccharide structure: Bands around 1030-1068 cm⁻¹ are typically observed. ecronicon.netscience-line.comresearchgate.net

Specific bands can also be associated with the presence of M and G units, although assignments can vary between studies. Some research suggests bands around 808 cm⁻¹ for M units and 787 cm⁻¹ for G units. ecronicon.net

FTIR analysis can also reveal differences between this compound and its salts, such as sodium alginate, particularly in the region corresponding to the carboxylic acid/carboxylate stretching vibrations. ecronicon.net

Table 3: Characteristic FTIR Absorption Bands for this compound and Alginates

Functional Group/VibrationWavenumber Range (cm⁻¹)
O-H stretching3000–3600
C=O stretching (COOH)~1730
COO⁻ asymmetric stretching1598–1618
COO⁻ symmetric stretching1410–1417
C-O-C stretching1030–1068
M units (proposed)~808
G units (proposed)~787

Data compiled from references ecronicon.netnipne.roscience-line.comresearchgate.net.

X-ray Diffraction (XRD) for Polymeric Crystalline and Amorphous Domains

X-ray Diffraction (XRD) is a technique used to investigate the crystalline and amorphous regions within polymeric materials like this compound. atamanchemicals.comresearchgate.netecronicon.netresearchgate.netnih.govnih.govacs.orgcore.ac.uk While this compound is often described as a semi-crystalline polymer, the degree of crystallinity can vary depending on factors such as the M/G ratio and the specific block structure. researchgate.netacs.org

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) is a valuable technique for evaluating the thermal stability and decomposition profiles of this compound and its salts. TGA curves typically show mass loss as a function of increasing temperature, providing insights into dehydration and polymer degradation processes.

Studies on this compound using TGA have revealed distinct decomposition steps. Generally, the initial mass loss observed at lower temperatures (around 100-153 °C) is attributed to the loss of absorbed water. nih.govscilit.comresearchgate.netnih.gov Following dehydration, this compound exhibits further decomposition steps at higher temperatures, associated with the scission of glycosidic bonds and the degradation of the polymer backbone. nih.govscilit.comresearchgate.net For this compound, these decomposition steps typically occur in a range above 200 °C. nih.govresearchgate.net For example, one study reported decomposition temperatures around 212 °C and 426 °C for sodium alginate, with the latter step attributed to the conversion of alginate into Na₂CO₃. nih.gov Another study on this compound showed two decomposition steps after dehydration under both air and nitrogen atmospheres, with no residue remaining at 700 °C. researchgate.net The thermal behavior can be influenced by factors such as heating rate and the surrounding atmosphere (e.g., nitrogen or air). scilit.comresearchgate.net

The thermal decomposition profile can differ between this compound and its salts, such as sodium alginate. Sodium alginate often shows three decomposition steps: initial water loss, followed by the formation of a carbonaceous residue, and finally the decomposition of this residue into Na₂CO₃ at higher temperatures. scilit.comresearchgate.netunesp.br

Sample Atmosphere Heating Rate (°C/min) Step 1 Temp Range (°C) Step 1 Mass Loss (%) Step 2 Temp Range (°C) Step 2 Mass Loss (%) Step 3 Temp Range (°C) Step 3 Mass Loss (%) Residue at 700 °C
This compound Nitrogen - ~100-153 - >200 - - - No
This compound Air - ~100-153 - >200 - - - No
Sodium Alginate Nitrogen - - - - - >750 - Na₂CO₃
Sodium Alginate Air - - - >600 - - - Na₂CO₃
Sodium Alginate Nitrogen 10 103 - 212 - 426 12.4 Na₂CO₃
Sodium Alginate Nitrogen 5, 10, 20 - - - - - - Na₂CO₃

Note: Data compiled from various sources nih.govscilit.comresearchgate.netnih.gov with some values being approximate or relative.

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface morphology and internal structure of this compound and its derivatives at a micro- and nanoscale. SEM analysis can reveal differences in porosity, texture, and the arrangement of polymer chains depending on the preparation method and the form of alginate (e.g., powder, gel, or composite).

SEM studies have shown distinct morphological characteristics for this compound compared to its sodium or calcium salts. For instance, freeze-dried this compound has been observed to exhibit a less porous structure with thin, interconnected sheets. tandfonline.comresearchgate.net This morphology is thought to be related to a looser arrangement of polymer chains in the absence of cross-linking cations. tandfonline.comresearchgate.net In contrast, sodium alginate typically appears as a compact, rough surface. tandfonline.comresearchgate.net Calcium-cross-linked alginate, forming hydrogels, often displays a highly porous structure. tandfonline.comresearchgate.net

The morphology observed by SEM can also be influenced by the presence of other components in composites. For example, in hydroxyapatite/alginate composites, SEM images have shown spherical-like particles, and the concentration of alginate can affect the homogeneity and particle size distribution within the composite. mdpi.com Surface roughness can also increase with chemical modifications of this compound, such as the introduction of aromatic rings. mdpi.com

Small-Angle X-ray Scattering (SAXS) for Supramolecular Gel Structure Elucidation

Small-Angle X-ray Scattering (SAXS) is a non-destructive technique that provides information about the supramolecular structure of materials, including the size, shape, and arrangement of features in the nanometer to micrometer range. SAXS is particularly useful for studying the structure of this compound gels, which are formed through the association of polymer chains.

SAXS studies on this compound gels and ionically cross-linked alginate gels have revealed insights into their internal architecture. This compound gels, often prepared by homogeneous pH reduction, have shown isotropic scattering patterns. conicet.gov.arresearchgate.net These gels can be modeled as fractal systems composed of rod-like structures. conicet.gov.ar SAXS analysis allows for the characterization of parameters such as the rod cross-sectional radius and fractal dimensions that describe the multiplicity of junction zones and the nanostructure within the rods. conicet.gov.ar

Compared to ionically cross-linked alginate, this compound gels have shown larger excess scattering intensity and a stronger curvature towards low scattering vectors (q). researchgate.net This suggests differences in the aggregation and structure formation processes. Studies have proposed that this compound gels are composed of aggregated multiple junctions and single chains. researchgate.net Time-resolved SAXS experiments have indicated a significant increase in the size and weight fraction of aggregates during the initial stages of gelation. researchgate.net

The structure of alginate gels, as revealed by SAXS, is influenced by factors such as the alginate concentration, the concentration of cross-linking cations (like Ca²⁺), and the alginate's chemical composition (specifically the M/G ratio and block length distribution). acs.org SAXS data has supported the "egg-box" model for ionotropic gelation, where divalent cations cross-link G-blocks, and has provided quantitative extensions to this model by revealing different lateral association modes depending on the conditions. acs.org

Structure-Function Relationships in this compound and Derivatives

Influence of M/G Ratio and Block Length on Macromolecular Behavior

The M/G ratio and the length of the M and G blocks exert a significant influence on the macromolecular behavior of this compound and its ability to form gels. The gelation of alginate with divalent cations, such as Ca²⁺, primarily involves the G-blocks, which associate to form junction zones often described by the "egg-box" model. nih.govuni-ruse.bgmdpi.comresearchgate.net

Alginates with a high proportion of G-blocks (low M/G ratio) tend to form strong, rigid, and brittle gels. sci-hub.secsic.esmdpi.comfao.org This is attributed to the specific conformation of the guluronic acid residues, which facilitates cooperative binding with divalent cations to form stable junction zones. fao.org Conversely, alginates with a high proportion of M-blocks (high M/G ratio) generally form softer, more elastic gels. sci-hub.secsic.esmdpi.comfao.org The mannuronic acid residues, with a different stereochemistry, result in more flexible chains and less rigid junction zones. sci-hub.sefao.org Alternating MG blocks can also participate in gel formation, forming weaker junctions. uni-ruse.bg

The length of the G-blocks is also critical; longer G-blocks lead to stronger and more stable gels. nih.govsci-hub.se The molecular weight of the alginate also plays a role, with higher molecular weight typically enhancing the mechanical properties of the resulting gels. nih.gov

The M/G ratio and block distribution vary depending on the source of the alginate (e.g., different species of brown algae or bacteria) and even factors like the harvesting season and location. nih.govsci-hub.secsic.esnih.govmdpi.commdpi.comconicet.gov.ar This inherent variability in structure contributes to the wide range of properties observed in commercially available alginates.

Alginate Type (M/G Ratio) G-Block Content Gel Properties
High M (High M/G) Lower Softer, more elastic
High G (Low M/G) Higher Stronger, more rigid

Research findings highlight the impact of M/G ratio on specific properties. For example, alginate matrix pellets made from high guluronic acid content have shown a tendency to form stiffer and more brittle gels, while those with low guluronic acid content produced more elastic gels. sci-hub.se Alginate pellets with a guluronic acid content greater than 70% and an average length of guluronic blocks higher than 15 were reported to exhibit less shrinkage, good mechanical strength, better stability, and greater porosity. sci-hub.se The M/G content has also been shown to influence drug release behavior from alginate matrices under certain conditions. sci-hub.se

Stereochemical Considerations of Guluronosyl Linkages

The stereochemistry of the glycosidic linkages between the uronic acid residues, particularly the α-L-guluronate residues, is fundamental to the structural and gelling properties of this compound. While β-D-mannuronate residues are linked by β-(1,4) linkages, the α-L-guluronate residues are linked by α-(1,4) linkages. uni-ruse.bgnih.govresearchgate.netatamanchemicals.com

The key stereochemical difference lies in the configuration at the C-5 carbon of the uronic acid residues; α-L-guluronate is the C-5 epimer of β-D-mannuronate. uni-ruse.bgatamanchemicals.com This difference in stereochemistry leads to distinct conformations of the polymer chains. The β-(1,4) linkage in M-blocks results in a relatively straight or "flat ribbon" conformation. fao.org In contrast, the α-(1,4) linkage in G-blocks leads to a more buckled or "zig-zag" conformation. fao.org

This buckled structure of the G-blocks is crucial for their ability to form cooperative associations with divalent cations. Multiple guluronate residues from adjacent chains can align to create cavities where divalent cations can bind, forming the characteristic "egg-box" structure that mediates gelation. mdpi.comresearchgate.net The stereochemical arrangement in the G-blocks facilitates this specific coordination geometry with cations, which is essential for the formation of stable gel networks. The stereochemistry of the linkages, particularly the guluronosyl linkages, is therefore a primary factor determining the rigidity and strength of alginate gels. fao.org

Biosynthetic Pathways and Biotechnological Production of Alginic Acid

Primary Biological Sources and Genotypic Variations

The main natural sources of alginic acid are brown seaweeds (Phaeophyceae) and bacteria belonging to the genera Azotobacter and Pseudomonas. wikipedia.orgresearchgate.net

Algal Biosynthesis in Phaeophyceae (Brown Seaweeds)

In brown algae, alginate is a major structural component of the cell wall, accounting for 10-45% of their dry weight. bio-conferences.orgnih.gov The biosynthesis of alginate in brown algae involves the conversion of fructose-6-phosphate (B1210287) to GDP-mannose. nih.govbiorxiv.org This process involves enzymes such as phosphomannose isomerase (MPI), phosphomannomutase (PMM)/phosphoglucomutase (PGM), and mannose-1-phosphate guanylyltransferase (MPG). nih.govbiorxiv.org Notably, in brown algae, a homolog of MPI (MPI4) has been shown to possess MPG activity, substituting for the absence of a dedicated MPG gene in their genomes. nih.gov GDP-mannose is then converted to GDP-mannuronic acid by GDP-mannose dehydrogenase (GMD). nih.govresearchgate.net The polymerization of GDP-mannuronic acid yields polymannuronate. researchgate.netnih.gov Subsequently, mannuronan C-5 epimerases (MC5Es) catalyze the conversion of β-D-mannuronic acid residues to α-L-guluronic acid residues at the polymer level. researchgate.netnih.govfrontiersin.org Brown algae possess a diverse family of MC5Es, contributing to the variation in M/G ratios and block structures observed in algal alginates. frontiersin.orgresearcherslinks.com The genes involved in algal alginate biosynthesis are thought to have complex evolutionary origins, potentially involving horizontal gene transfer from bacteria. nih.govfrontiersin.orgnih.gov

Bacterial Biosynthesis (e.g., Azotobacter vinelandii, Pseudomonas aeruginosa) and O-Acetylation Phenomena

Bacterial alginate is produced as an exopolysaccharide and plays roles in biofilm formation and protection against environmental stresses. wikipedia.orgfrontiersin.org The biosynthetic pathway in bacteria like Azotobacter vinelandii and Pseudomonas aeruginosa is well-studied and shares initial steps with algal biosynthesis, starting from fructose-6-phosphate. researcherslinks.comnih.govsemanticscholar.org Key enzymes involved in the conversion to GDP-mannuronic acid include AlgA (phosphomannose isomerase/GDP-mannose pyrophosphorylase), AlgC (phosphomannomutase), and AlgD (GDP-mannose dehydrogenase). frontiersin.orgresearcherslinks.comnih.gov AlgD catalyzes a crucial irreversible and rate-limiting step. researcherslinks.comnih.gov

Polymerization and translocation across the inner membrane are mediated by the Alg8 and Alg44 proteins, which form a complex. researcherslinks.comnih.govresearchgate.netbohrium.com The activity of this complex is positively influenced by cyclic-di-GMP binding to the PilZ domain of Alg44. frontiersin.orgresearchgate.net

A significant difference between bacterial and algal alginate is the occurrence of O-acetylation in bacterial alginate. researchgate.netnih.govresearcherslinks.com This modification involves the addition of acetyl groups to the mannuronic acid residues, typically at the O-2 and/or O-3 positions. researchgate.netresearchgate.net Enzymes involved in O-acetylation include AlgI, AlgJ, and AlgF, along with the terminal acetyltransferase AlgX. researcherslinks.comnih.gov O-acetylation occurs in the periplasm and can influence the physical properties of the alginate, such as water binding capacity, and provide protection against degradation by alginate lyases and further epimerization. researchgate.netnih.govresearcherslinks.com

Bacterial alginate also undergoes epimerization by mannuronan C-5 epimerases, such as AlgG, which is located in the periplasm. researcherslinks.comresearchgate.net Azotobacter vinelandii is known for possessing a family of extracellular calcium-dependent epimerases (AlgE1-7) that introduce G residues into the polymer, contributing to the variation in M/G ratio and block structure. researcherslinks.comwiley-vch.de

The genes involved in bacterial alginate biosynthesis are often organized in operons, with algD frequently serving as a key regulatory point. researcherslinks.comnih.govnih.gov The regulation of alginate production in bacteria is complex and involves various regulatory genes and environmental factors. frontiersin.orgnih.govnih.govnih.gov

Methodologies for Industrial Extraction and Purification from Biomass

Industrial production of this compound primarily relies on extraction from brown seaweeds. wikipedia.orgbio-conferences.orgfao.org The process generally involves several steps to isolate and purify the alginate from the complex seaweed matrix. wikipedia.orgkimica-algin.com

Alkaline Extraction and Acid Precipitation Processes

A common conventional extraction process involves pre-treatment, acid treatment, alkaline extraction, precipitation, bleaching, and drying. wikipedia.orgkimica-algin.com

Pre-treatment steps often aim to clean the seaweed, reduce particle size, and sometimes involve formaldehyde (B43269) treatment to remove phenolic compounds that can negatively impact alginate quality. wikipedia.orgfao.org

Acid treatment, typically with dilute mineral acid, is used to convert the insoluble calcium and magnesium alginate salts naturally present in seaweed cell walls into insoluble this compound. wikipedia.orgfao.orgkimica-algin.comifremer.fr This step helps in disrupting cell walls and removing other components. wikipedia.orgkimica-algin.com

Alkaline extraction is a central step where the acid-treated seaweed is treated with an alkaline solution, usually sodium carbonate (soda ash). wikipedia.orgfao.orgifremer.frcsic.es This converts the insoluble this compound into water-soluble sodium alginate. wikipedia.orgfao.orgcsic.es The extraction efficiency is influenced by factors such as temperature, alkali concentration, time, and pH, with a pH range of 9-10 often being optimal. csic.es Higher temperatures or longer extraction times can lead to depolymerization and a loss of viscosity in the final product. fao.orgcsic.es

Following alkaline extraction, the soluble sodium alginate solution is separated from the solid seaweed residue through clarification and filtration. fao.orgkimica-algin.com

Precipitation is then employed to isolate the alginate from the solution. Two primary methods are commonly used: acid precipitation and calcium precipitation. fao.orgkimica-algin.com

In the acid precipitation method, an acid (e.g., hydrochloric acid or sulfuric acid) is added to the sodium alginate solution, converting it back into insoluble this compound, which precipitates out. wikipedia.orgfao.orgkimica-algin.comgoogle.com This fibrous this compound can then be separated and further processed. fao.orgkimica-algin.comgoogle.com This method is often preferred for producing high-quality this compound with reduced calcium contamination. kimica-algin.com

In the calcium precipitation method, calcium chloride is added to the sodium alginate solution, causing the precipitation of insoluble calcium alginate, often in a fibrous form that is easily separated. fao.orggoogle.com

After precipitation, the alginate is washed to remove impurities and then typically dried and milled to the desired particle size. fao.orgkimica-algin.com If precipitated as this compound or calcium alginate, it is often converted back to sodium alginate for commercial use by reaction with sodium carbonate or other appropriate salts. fao.orgkimica-algin.com

Genetic and Metabolic Engineering Approaches for Alginate Production

Genetic and metabolic engineering offer promising avenues to enhance alginate production and tailor its properties, particularly in bacterial systems. fao.orgbpasjournals.comfrontiersin.org

Strategies include manipulating regulatory genes to increase the expression of alginate biosynthetic pathways. For instance, mutations in genes like mucA, which encodes an anti-sigma factor that represses alginate synthesis, can lead to constitutive overproduction of alginate in Pseudomonas aeruginosa. google.comresearchgate.net Overexpression of key enzymes, such as those involved in polymerization (e.g., alg8), has also been explored to increase yield. nih.gov

Metabolic engineering approaches aim to optimize carbon flux towards alginate biosynthesis. This can involve increasing the availability of precursor molecules like fructose-6-phosphate or blocking competing pathways, such as the synthesis of poly-β-hydroxybutyrate (PHB) in Azotobacter vinelandii. frontiersin.orgnih.govfrontiersin.orgmdpi.com Supplementing culture media with specific nutrients or intermediates can also enhance production. frontiersin.org

Strategies for Controlling Alginate Structure via Biogenetic Synthesis

Controlling the structural properties of alginate, particularly the M/G ratio and block distribution, is crucial for tailoring its functional characteristics. frontiersin.orgresearchgate.net Biogenetic synthesis, especially in bacteria, offers opportunities for such control.

The family of mannuronan C-5 epimerases (AlgE1-7 in A. vinelandii) plays a key role in determining the G content and block structure of bacterial alginate. researcherslinks.comwiley-vch.de These epimerases exhibit different specificities, allowing for the enzymatic conversion of M residues to G residues in various patterns. researcherslinks.comwiley-vch.de Genetic engineering can be used to express specific epimerases or combinations of epimerases to produce alginates with desired M/G ratios and block structures. researchgate.netwiley-vch.de

While not yet applied on an industrial scale for in vitro modification of commercially extracted alginate, the enzymatic activity of bacterial epimerases has been demonstrated to alter the M/G ratio and improve gelling properties. fao.org

The O-acetylation pattern, controlled by bacterial acetyltransferases, also influences alginate properties. nih.govresearcherslinks.com Genetic manipulation of the genes involved in acetylation can alter the degree and location of acetyl groups, further modifying the alginate structure and function. researchgate.netresearcherslinks.com

Chemical Modification and Functionalization of Alginic Acid

Strategies for Covalent Derivatization of Alginic Acid Backbone

Covalent derivatization of the this compound backbone is a key approach to introduce new chemical moieties and modify its properties. This can be achieved through reactions targeting the hydroxyl and carboxyl groups. nih.govmdpi.com

Esterification Reactions for Hydrophilicity/Hydrophobicity Modulation

Esterification is a common method used to introduce hydrophobic alkyl chains onto the alginate backbone, thereby modulating its hydrophilicity or hydrophobicity. researchgate.netnih.gov This reaction typically involves the condensation of the carboxyl groups of this compound with alcohols. nih.govresearchgate.net While direct esterification with alcohols in the presence of an acid catalyst has been reported, it can lead to degradation of the polysaccharide chain under the necessary harsh conditions (acidic environment, increased temperature). mdpi.com

Milder esterification conditions can be achieved using coupling reagents, such as carbodiimide (B86325) derivatives. mdpi.comnih.gov Carbodiimides are frequently employed in the synthesis of alginate esters. mdpi.com For instance, water-soluble amphiphilic esters of cholesterol and alginates can be synthesized by reacting sodium alginate and cholesterol using DCC as a condensing reagent and DMAP as a catalyst in a neutral environment. nih.govmdpi.com The resulting amphiphilic derivatives can self-assemble into stable nano-aggregates in aqueous solutions due to hydrophobic interactions between cholesterol residues. mdpi.com

Another strategy for esterification involves the reaction of alkyl halides with tetrabutylammonium (B224687) (TBA) salts of this compound. mdpi.com Converting this compound into its TBA salt makes it soluble in organic solvents, allowing for homogeneous reaction conditions. researchgate.netmdpi.com This method has been used to obtain partially and fully esterified benzyl, butyl, ethyl, and methyl esters of this compound with chemoselectivity towards the carboxyl groups. mdpi.com

Esterification by succinic anhydride (B1165640) has also been used to introduce an additional carboxylic moiety onto the alginate backbone, providing sites for further functionalization through amide formation. mdpi.comnih.gov

Amidation Reactions via Carboxyl Group Activation

Amidation reactions involve the formation of amide bonds between the carboxyl groups of this compound and amine-containing molecules. This modification is often used to increase the hydrophobicity of the polysaccharide or to attach biologically active ligands. mdpi.comcellulosechemtechnol.ro

Classical coupling reagents used in peptide synthesis can be employed for the formation of amide derivatives of this compound. mdpi.com Activation of the carboxyl group using carbodiimide derivatives, followed by reaction with nucleophilic reagents like amines, is a common approach. nih.govmdpi.comacs.org For example, N-octylamide of this compound can be formed using EDC as a condensing agent. mdpi.com

Another two-step amidation method involves the initial esterification of this compound carboxyl groups, followed by amino-de-alkoxylation (aminolysis) of the resulting methyl ester with amidation reagents such as n-alkylamines, hydrazine, and hydroxylamine. nih.gov This method has been used to prepare highly or moderately substituted N-alkylamides, hydrazide, and hydroxamic acid of this compound. nih.gov

Amidation can also be achieved through reductive amination of oxidized alginate, which contains aldehyde groups. nih.govmdpi.commdpi.com This process involves the reaction of the aldehyde groups with amines, followed by reduction of the intermediate imine bond. nih.govmdpi.com Reductive amination has been used to attach various aliphatic amines and molecules like cysteine and L-lysine to the alginate backbone. nih.govmdpi.comdntb.gov.ua For instance, conjugation of L-cysteine to the alginate chain is expected to occur through the formation of amide bonds between the amino group of cysteine and a carboxylic acid group of the biopolymer. cellulosechemtechnol.ro

The Ugi multi-component reaction is another method used to obtain this compound amides, utilizing carbonyl compounds, amines, isonitriles, and carboxylic acids as substrates. mdpi.com

Sulfation for Enhanced Polyanionic Character

Sulfation involves the introduction of sulfate (B86663) residues onto the alginate backbone, increasing its polyanionic character. This modification can be carried out through chemical methods. nih.govmdpi.com Sulfated polysaccharides, including sulfated alginate derivatives, are known for their strong polyanionic nature and have shown potential in various applications, including antiviral activity. researchgate.netmdpi.com The increased negative charge density can enhance interactions with positively charged molecules and surfaces. researchgate.net

Various conditions have been reported for the synthesis of sulfated alginate derivatives. mdpi.com Chlorosulfonic acid is a commonly used sulfation reagent due to its low cost and ease of use, allowing for the achievement of various degrees of functionalization. mdpi.com However, the use of strongly acidic reagents can lead to a significant reduction in the molecular weight of the polysaccharide. mdpi.com Milder reagents, such as N(SO₃Na)₃, have been reported for the sulfation of sodium alginate in aqueous medium to prevent degradation of the polysaccharide backbone. mdpi.com Sulfated esters can be formed with either one or two hydroxyl groups at C-2 and C-3 positions of the alginate units. mdpi.com

Sulfated alginates have been investigated as heparin-mimetics and for their ability to control the delivery of heparin-binding growth factors in tissue regeneration processes. researchgate.net Antiviral activity of sulfonated alginate has been shown to be enhanced with increasing sulfate ester content. mdpi.com

Multi-Functionalization Approaches for Tailored Properties

Multi-functionalization involves introducing more than one type of chemical modification onto the this compound backbone to achieve tailored properties that cannot be obtained through single modifications. acs.org This approach allows for the combination of different functionalities within a single material.

Dual Functionalization with Distinct Chemical Moieties

Dual functionalization involves introducing two different types of chemical moieties onto the this compound backbone. This can be achieved by taking advantage of the different reactive sites available, such as the hydroxyl and carboxyl groups. acs.org

One approach to dual functionalization is to perform sequential modification reactions. For example, nucleophilic substitution can be performed at the hydroxyl groups using a reactive derivative, followed by derivatization of the carboxylic portion through coupling reactions. acs.org This strategy has been used to synthesize doubly functionalized this compound derivatives. acs.org

Research has demonstrated the potential of dual-functionalized this compound in developing advanced biomaterials. For instance, dual functionalization with an ionic liquid and a chelating agent has been shown to significantly enhance the antibacterial properties of this compound. acs.org This highlights the synergistic effect that can be achieved by combining distinct chemical functionalities on the same polymer backbone. acs.org

Mechanistic Understanding of Modification Impact on Polymer Functionality

The chemical modification and functionalization of this compound significantly alter its inherent properties, influencing its behavior in various applications. Understanding the underlying mechanisms of these changes is crucial for tailoring this compound derivatives for specific purposes. The functional properties of alginates are intrinsically linked to their structure, including the ratio and distribution of mannuronic acid (M) and guluronic acid (G) blocks, molecular weight, and the presence of hydroxyl and carboxyl groups researchgate.netacs.orgnih.gov. Modifications target these features, leading to altered physical and chemical characteristics such as solubility, viscosity, gelation ability, mechanical strength, and interactions with other molecules or cells researchgate.netmdpi.comnih.gov.

One of the primary mechanisms by which modifications impact functionality is through changes in the polymer's ability to undergo ionic cross-linking. This compound's well-known ability to form hydrogels in the presence of divalent cations, such as Ca2+, relies on the "egg-box" model, where G-blocks of adjacent alginate chains chelate the metal ions, forming junction zones nih.govmdpi.commdpi.commdpi.com. The mechanical properties of these ionically cross-linked gels are highly dependent on the number and length of G-blocks; alginates with a higher G content generally form more stable and stiffer gels nih.govmdpi.commdpi.com.

Chemical modifications can directly influence this gelation mechanism. For example, oxidation of vicinal hydroxyl groups at the C-2 and C-3 positions of uronic acid units, often performed with sodium periodate (B1199274), introduces reactive aldehyde groups mdpi.comconicet.gov.arsci-hub.se. This process can lead to chain scission, reducing the polymer's molecular weight and decreasing the cooperative interactions between calcium ions and carboxylate groups conicet.gov.arresearchgate.net. Consequently, oxidized alginates may exhibit faster degradation and a reduced ability to form gels with calcium ions, particularly at higher degrees of oxidation mdpi.comconicet.gov.arresearchgate.net. Polymers with a degree of oxidation exceeding 10 mol% have been shown to lose their ability to gel with calcium ions mdpi.comconicet.gov.arresearchgate.net. The decrease in both elastic modulus and swelling degree of alginate gels with increasing oxidation degree highlights this impact on mechanical and swelling properties conicet.gov.arresearchgate.net.

Modification TypeTarget Functional GroupMechanism of Impact on GelationEffect on Mechanical Properties (Calcium Gel)Effect on Swelling Properties (Calcium Gel)
OxidationVicinal Hydroxyls (C2, C3)Introduces aldehyde groups, can cause chain scission, reduces cooperative ionic interactions.Decreases (higher oxidation) conicet.gov.arresearchgate.netDecreases (higher oxidation) conicet.gov.arresearchgate.net
Ionic Cross-linkingCarboxyl GroupsChelation of divalent/trivalent cations by G-blocks (egg-box model).Increases with higher G content and cation charge density nih.govmdpi.commdpi.commdpi.comVaries with cation type and concentration mdpi.commdpi.com

Functionalization through reductive amination, often following oxidation, utilizes the introduced aldehyde groups to conjugate various molecules, such as peptides or amines mdpi.comnih.govnih.gov. This process involves the formation of imine bonds, which are subsequently reduced to stable secondary amines mdpi.comnih.gov. The attachment of new functional moieties can alter the hydrophilicity or hydrophobicity of the alginate backbone, influencing its interactions with the surrounding environment and other molecules researchgate.netmdpi.com. For instance, introducing hydrophobic groups can help overcome the inherent high hydrophilicity of alginate, which may be unfavorable in certain applications mdpi.com.

Grafting synthetic polymers onto the this compound backbone is another modification strategy that significantly impacts functionality acs.orgmdpi.comresearchgate.net. Graft copolymerization can introduce new properties, such as thermoresponsiveness (e.g., with poly(N-isopropylacrylamide)) or enhanced water absorption (e.g., with polyacrylic acid derivatives) acs.orgmdpi.comresearchgate.net. The mechanism involves initiating polymerization from the alginate chain, creating branched structures. The length and density of the grafted chains, as well as the nature of the grafted polymer, dictate the resulting properties of the modified alginate acs.orgresearchgate.net. For example, grafting with poly(acrylic acid) derivatives increases water uptake due to the introduction of additional negatively charged carboxylate groups, leading to increased electrostatic repulsion within the polymer network mdpi.com.

The type of cation used for ionic cross-linking also plays a significant role in determining the mechanical properties and swelling behavior of alginate hydrogels mdpi.commdpi.comunifi.it. While Ca2+ is commonly used, other divalent and trivalent cations like Sr2+, Ba2+, Cu2+, Zn2+, Fe3+, and Al3+ can also induce gelation mdpi.commdpi.com. The affinity of alginate for different divalent ions varies, influencing the strength and stability of the ionic cross-links mdpi.com. Trivalent cations, such as Fe3+, can bind to both G and M blocks, leading to a higher cross-linking density and consequently stiffer gels compared to those formed with divalent ions mdpi.comrsc.org. The mechanism involves the coordination of these cations with the carboxylate groups of the uronic acid residues mdpi.comunifi.it.

Furthermore, the molecular weight of this compound is a critical factor influencing the properties of both the raw polymer and its modified forms nih.govresearchgate.netnih.gov. Higher molecular weight alginates generally result in more viscous solutions and can form mechanically stronger gels nih.govresearchgate.net. Degradation during modification processes, such as oxidation or certain reaction conditions, can lower the molecular weight, leading to reduced viscosity and altered mechanical properties mdpi.comconicet.gov.arresearchgate.net. Studies have shown that the molecular weight of this compound significantly affects the tablet properties in direct compression, with lower molecular weight this compound yielding harder tablets researchgate.netnih.gov.

The pH of the surrounding environment also plays a crucial mechanistic role, particularly for this compound itself and ionically cross-linked alginates. At low pH, the carboxyl groups of this compound become protonated, reducing its solubility in water mdpi.comnih.gov. In ionically cross-linked gels, exposure to acidic solutions can lead to the exchange of the cross-linking metal ions with protons, resulting in the formation of water-insoluble this compound gels stabilized by hydrogen bonding acs.org. Conversely, in alkaline environments, enzymatic degradation of alginates can occur via a β-elimination mechanism mdpi.com.

Rheological Behavior and Gelation Mechanisms of Alginic Acid Systems

Ion-Induced Gelation: The "Egg-Box" Model and Its Variations

Impact of Cation Type and Concentration on Gel Network Robustness and Porosity

The most common method for inducing alginate gelation is through ionic cross-linking with multivalent cations, primarily divalent cations like calcium (Ca²⁺). mdpi.comnih.govnih.govmdpi.com This process is often described by the "egg-box" model, where divalent cations bind to the G-blocks of adjacent alginate chains, forming junction zones that create a three-dimensional network. mdpi.comnih.govmdpi.comjst.go.jp

The type of cation significantly impacts the gelation process and the properties of the resulting gel. Alginate exhibits varying affinities for different divalent ions, following an order of affinity: Mg²⁺ << Mn²⁺ < Ca²⁺ < Sr²⁺ < Ba²⁺ < Cd²⁺ < Cu²⁺ < Pb²⁺. mdpi.comnih.govmdpi.comencyclopedia.pub Cations with higher affinity for G-blocks generally lead to stronger and more rigid gels. For instance, high G-content alginates form robust and brittle gels with excellent heat stability when cross-linked with calcium, while high M-content alginates yield weaker, more tender, and elastic gels. mdpi.comnih.govencyclopedia.pub

The concentration of the gelling cation also plays a critical role in determining the robustness and porosity of the gel network. Increasing the concentration of divalent cations typically leads to a higher degree of cross-linking, resulting in stronger and stiffer gels. nih.govaip.org The pore size of alginate gels is influenced by the gel formation mechanism (external or internal) and the composition of the alginate monomers. researchgate.net Gels with a high content of G monomers tend to have a more open pore structure, which is less susceptible to shrinkage, and their porosity increases with higher G content. researchgate.net The pore size of alginate gels has been reported to be in the range of 5–200 nm, affecting the diffusion of molecules within the gel matrix. researchgate.net

Acid-Induced Gelation Mechanisms

Alginate can also undergo gelation in acidic conditions, a mechanism distinct from ionic cross-linking with multivalent cations. mdpi.comrsc.orgplos.orgresearchgate.net Acid-induced gelation occurs when the pH of the alginate solution is lowered below the pKₐ of the uronic acid residues. rsc.orgplos.orgresearchgate.net

Protonation of Carboxyl Groups and Electrostatic Repulsion Shielding

In aqueous solutions at neutral or alkaline pH, the carboxyl groups of the uronic acid residues in alginate are deprotonated, carrying negative charges (carboxylate ions). rsc.org These negative charges lead to electrostatic repulsion between alginate chains, causing them to adopt an extended coil conformation in solution. rsc.org

As the pH decreases in an acidic environment, the carboxylate groups become protonated, forming uncharged carboxylic acid groups (-COOH). rsc.orgplos.org This protonation shields the electrostatic repulsion between the alginate chains, allowing for closer association. rsc.org The reduction in electrostatic repulsion facilitates the formation of intermolecular hydrogen bonds between the protonated carboxyl groups and hydroxyl groups along the alginate chains. rsc.org This network of hydrogen bonds stabilizes the chain-chain interactions, leading to the formation of an alginic acid gel. mdpi.comrsc.org

Contribution of Mannuronic and Guluronic Acid Blocks to Acid Gel Formation

Both mannuronic (M) and guluronic (G) acid blocks contribute to the formation of this compound gels under acidic conditions. rsc.org While ionic gelation primarily relies on the specific interaction of divalent cations with G-blocks, acid gelation involves the participation of both types of blocks in forming the stabilizing hydrogen bond network. rsc.org

Studies on the mechanism of this compound gel formation under acidic conditions indicate that both M-blocks and G-blocks support gel formation and create stable junctions within the gel network. rsc.org Acid gels are described as being more equilibrium in nature compared to ionic gels. rsc.org

Formation of Hybrid and Composite Hydrogel Systems

This compound is frequently used as a component in the formation of hybrid and composite hydrogel systems. mdpi.commdpi.commdpi.com These systems combine alginate with other biopolymers or synthetic macromolecules to create materials with enhanced or tailored properties that are not achievable with alginate alone. mdpi.comrsc.org

Synergistic Effects with Other Biopolymers and Synthetic Macromolecules

Combining alginate with other polymers can lead to synergistic effects, improving the mechanical strength, stability, and functionality of the resulting hydrogel. mdpi.commdpi.comrsc.org For example, hybrid hydrogels from two different biopolymers can exhibit increased stability and enriched functionalities due to the introduction of new functional groups or optimization of the micro-environmental conditions. mdpi.com

Examples of materials combined with alginate in hybrid and composite hydrogels include:

Chitosan: A cationic polysaccharide that forms polyelectrolyte complexes with anionic alginate, leading to increased stability. e-neurospine.org Alginate-chitosan hybrid hydrogels have been explored for drug delivery and tissue engineering applications. e-neurospine.org

Polyvinyl Alcohol (PVA): Mixing alginate with PVA can create complex gel systems involving hydrophobic interactions, hydrogen bonding, and ionic cross-linking, resulting in superior viscosity and thermoresponsiveness compared to individual components. mdpi.commdpi.com

Hyaluronic Acid: Composites based on alginate and hyaluronic acid have been developed to improve properties for applications like cartilage and osteochondral tissue regeneration. mdpi.comnih.gov

Synthetic polymers: Alginate has been combined with synthetic polymers like polyacrylamide to increase stiffness. e-neurospine.org Hybrid composite hydrogels incorporating synthetic monomers like acrylamide (B121943) and potassium 3-sulfopropyl methacrylate, along with materials like bentonite, have also been developed. scirp.org

These hybrid and composite systems leverage the unique properties of alginate, such as its biocompatibility and mild gelation conditions, while incorporating the beneficial characteristics of other materials to create hydrogels with a wide range of applications. nih.govmdpi.commdpi.commdpi.com

Interactions of Alginic Acid with Metal Ions and Surfaces

Complexation and Chelation with Metal Ions in Aqueous Media

Alginic acid exhibits strong chelating properties towards metal ions in aqueous solutions. erudit.org This complexation is largely attributed to the electron-donating moieties within the this compound polymer, including hydroxyl and carboxylate oxygens. randallcygan.com The interaction with polyvalent ions, such as calcium (Ca²⁺), can lead to a cross-linking effect, contributing to the structural strength of alginate gels. erudit.org The formation of strong metal-polymer complexes has led to the exploration of alginate for wastewater treatment due to its high adsorption capacity for metal ions. nih.gov

The mechanism of metal-carboxylate coordination can be described by four distinct types: ionic uncoordinated, unidentate coordination, bidentate chelating coordination, and bidentate bridging. mdpi.com The specific type of coordination and the strength of the interaction are influenced by factors such as the structure of the polymer, the ionic charge, electronic configuration, and coordination number of the metal ion. mdpi.com

Ion-Exchange Mechanisms and Sorption Phenomena

A key mechanism by which this compound interacts with metal ions is through ion exchange. whiterose.ac.ukmdpi.comresearchgate.net This process involves the exchange of protons (H⁺) from the carboxyl groups of this compound with metal cations in the surrounding solution. whiterose.ac.ukmdpi.com At pH values above the pKa of the carboxylic groups (approximately 3.4–3.6), the deprotonation of mannuronic and guluronic acids facilitates the electrostatic attraction of metal cations. mdpi.com

Sorption phenomena, including adsorption, play a significant role in the uptake of metal ions by this compound. ukzn.ac.zaunibo.it The adsorption capacity is influenced by factors such as pH, initial metal concentration, contact time, and the composition of the alginate (specifically the ratio of M to G units). ukzn.ac.zanih.gov Studies on the ion-exchange kinetics of metal cations with this compound have been conducted to understand the rate and mechanism of this process. whiterose.ac.uk

Research has shown that the adsorption of metal ions by this compound can be a chemisorption process, where the adsorption rate is limited by the reaction between the metal ions and the active binding sites on the alginate. nih.gov This can involve the formation of covalent bonds between metal ions and the carboxylate groups of the alginate chains. nih.gov

Selective Binding of Metal Ions to Uronate Carboxyl Groups

This compound exhibits selective binding preferences for different metal ions, which is significantly influenced by the arrangement and proportion of M and G blocks within the polymer chain. unifi.itnih.govmdpi.com The carboxylate functional groups of the guluronic acid (G) blocks, in particular, have appropriate spacing and geometry for cation binding and generally show a higher affinity for divalent cations compared to mannuronic acid (M) blocks. randallcygan.comnih.gov This selective binding is a key aspect of the "egg-box" model, which describes the association of alginate chains through divalent cations bridging carboxylate groups in the G blocks. nih.govmdpi.comnih.gov

The affinity of alginates to divalent ions follows a general order, although this can vary depending on the specific alginate composition and experimental conditions. A reported order of affinity is Pb²⁺ > Cu²⁺ > Cd²⁺ > Ba²⁺ > Sr²⁺ > Ca²⁺ > Co²⁺, Ni²⁺, Zn²⁺ > Mn²⁺. mdpi.com The G-blocks are considered the preferential binding sites for metal cations, with the buckled chain conformation of guluronate residues enabling strong gel formation through interactions with divalent cations. unifi.itsci-hub.se

Studies investigating the selectivity of alginate for different metal ions in mixed-metal systems have highlighted the importance of the macromolecular conformation of the alginate polymer in determining binding behavior. montana.eduresearchgate.net For example, studies have shown that sodium alginate can be much more selective for copper (Cu²⁺) than for cobalt (Co²⁺). montana.edu

Data on Metal Ion Uptake Capacity

Data on the maximum metal uptake capacities of this compound and alginate derivatives demonstrate their potential as biosorbents. The sorption capacity can vary depending on the metal ion, pH, and the specific type of alginate or modified alginate used.

Sorbent TypeMetal IonpHMaximum Uptake Capacity (mmol/g)Reference
Native Sargassum fluitans biomassCd²⁺4.50.91 acs.org
Native Sargassum fluitans biomassPb²⁺4.51.06 acs.org
This compoundCd²⁺4.50.39 acs.org
This compoundPb²⁺4.50.39 acs.org
ALG-PEICs⁺> 70.715 mdpi.com
ALG-PEISr²⁺> 70.992 mdpi.com
APO-PEICs⁺> 71.265 mdpi.com
APO-PEISr²⁺> 71.398 mdpi.com
Sodium alginatePb²⁺6-8High scispace.com
Calcium alginatePb²⁺6-8Lower than Na alginate scispace.com
Magnetically modified this compoundPb²⁺-1.45 researchgate.net

Note: The values for this compound from reference acs.org represent the metal to acidic groups ratio, not necessarily the maximum uptake capacity in mmol/g of this compound itself, but indicate a lower capacity compared to Sargassum fluitans biomass under these conditions.

Interfacial Interactions with Mineral Surfaces

This compound also interacts with mineral surfaces, a process relevant in various geological and environmental contexts, as well as in industrial applications. randallcygan.combrad.ac.ukresearchgate.net These interactions can influence mineral dissolution, precipitation, and the behavior of particles in aqueous systems. randallcygan.comresearchgate.netresearchgate.net

Adsorption Mechanisms on Crystalline Substrates (e.g., Calcite)

This compound can adsorb onto the surfaces of crystalline substrates, such as calcite (CaCO₃). randallcygan.comresearchgate.netresearchgate.net The adsorption mechanisms involve interactions between the functional groups of this compound (carboxyl and hydroxyl groups) and the mineral surface. brad.ac.uk Electrostatic forces and hydrogen bonding can play a role in these interactions. brad.ac.uk

Studies on the adsorption of alginate to calcite surfaces have shown that the process can be driven by the dissolution of the calcite surface through complexation of free calcium ions. researchgate.net Alginates with a higher proportion of guluronic acid (G) residues, which have a higher affinity for calcium ions, have been found to cause greater surface dissolution and adsorb more onto the surface compared to alginates with a higher proportion of mannuronic acid (M) residues. researchgate.net The presence of other ions, such as magnesium (Mg²⁺), can influence the adsorption of alginic acids to carbonate surfaces. researchgate.net

This compound can also influence the crystallization of calcium carbonate, acting as a template for crystal growth and affecting the morphology and orientation of the resulting crystals. researchgate.net

Molecular-Level Characterization of Interaction Dynamics

Understanding the interactions of this compound with metal ions and surfaces at a molecular level is crucial for predicting and controlling its behavior in different systems. Techniques such as molecular dynamics simulations, spectroscopic methods (like FTIR and XPS), and atomic force microscopy are employed for this purpose. randallcygan.comnih.govbrad.ac.ukresearchgate.netrsc.org

Molecular dynamics simulations have been used to investigate the conformation of this compound chains and their interactions with calcium ions and calcite surfaces. randallcygan.comresearchgate.net These simulations can provide insights into the binding energies and the influence of polymer conformation on cation binding and surface association. randallcygan.comresearchgate.net

Spectroscopic techniques like FTIR and XPS can help to elucidate the chemical bonds and coordination environments formed during the interaction of this compound with metal ions. nih.gov For instance, shifts in the absorption bands related to the asymmetric and symmetric stretching of carboxylate groups can indicate coordination with metal ions. unifi.it XPS analysis can provide information about the surface composition of alginate materials after interaction with metal ions. nih.gov

Atomic force microscopy (AFM) can be used to visualize nanoscale structural changes on mineral surfaces induced by the adsorption of this compound and to study the morphology of adsorbed layers. researchgate.net

These molecular-level studies contribute to a deeper understanding of the complex chemical contributions to cation binding and the mechanisms governing the interactions at mineral interfaces. randallcygan.combrad.ac.uk

Degradation Pathways and Stability of Alginic Acid

Enzymatic Depolymerization: Alginate Lyases and Beta-Elimination Mechanisms

The primary mechanism for the enzymatic degradation of alginic acid is through the action of alginate lyases. nih.govbio-conferences.org These enzymes cleave the (1→4)-glycosidic linkages between the mannuronic and guluronic acid residues via a β-elimination reaction. rug.nluni-stuttgart.defrontiersin.orgnih.gov This process results in the formation of a double bond between the C4 and C5 carbons of the uronic acid residue at the non-reducing end of the newly formed oligosaccharide, yielding 4-deoxy-L-erythro-hex-4-enopyranosyluronic acid. nih.govrug.nluni-stuttgart.defrontiersin.orgnih.gov

Alginate lyases are found in a wide variety of organisms, including marine and terrestrial bacteria, fungi, marine mollusks, and algae. nih.govnih.gov They exhibit specificity for the different blocks within the alginate chain, with some enzymes preferentially cleaving poly-M blocks, others poly-G blocks, and some acting on the alternating MG blocks. nih.govnih.gov Based on their mode of action, they are classified as endolytic or exolytic. Endolytic lyases cleave internal glycosidic bonds, leading to a rapid decrease in viscosity, while exolytic lyases act on the ends of the polymer chain, releasing monomers or short oligomers. rug.nluni-stuttgart.denih.gov

The catalytic mechanism of alginate lyases has been elucidated through structural studies and involves a three-step process. nih.gov The efficiency and high specificity of these enzymes make them a focal point for various applications, from the production of bioactive oligosaccharides to their use in studying the fine structure of alginate. nih.govnih.gov

Table 1: Characteristics of Selected Alginate Lyases

Enzyme Source Organism Action Mode Optimal pH Optimal Temperature (°C)
AlyRm3 Rhodothermus marinus Endolytic ~5.5 ~75
AlyRm4 Rhodothermus marinus Exolytic ~6.5 ~81

This table is interactive. You can sort the columns by clicking on the headers.

Acid-Catalyzed Hydrolytic Degradation Mechanisms

This compound undergoes hydrolytic degradation under acidic conditions, where the glycosidic bonds are cleaved. bio-conferences.org This process is catalyzed by the presence of protons (H⁺) which protonate the glycosidic oxygen, making the adjacent carbon atom more susceptible to nucleophilic attack by a water molecule. The rate of acid hydrolysis is influenced by factors such as pH, temperature, and the M/G ratio of the alginate. The glycosidic linkages involving guluronic acid are generally more resistant to acid hydrolysis than those involving mannuronic acid. This differential stability allows for the selective degradation of M-rich regions, which can be used to produce G-rich blocks. researchgate.net

Oxidative Degradation Processes via Free Radical Mechanisms

Oxidative degradation of this compound can be initiated by free radicals, such as hydroxyl radicals (•OH), which can be generated by various means, including the presence of hydrogen peroxide (H₂O₂). mdpi.com These highly reactive radicals can abstract hydrogen atoms from the polysaccharide backbone, leading to the scission of glycosidic bonds. mdpi.com The degradation process is often rapid and results in a significant decrease in the molecular weight of the alginate. researchgate.net The mechanism is complex and can lead to the formation of various degradation products, including carbonyl and delta-lactone groups. mdpi.com The extent of degradation is dependent on the concentration of the oxidizing agent and reaction conditions such as temperature and pH. researchgate.net

Alkaline Degradation Pathways

Under alkaline conditions, this compound can undergo degradation through a β-elimination reaction. bio-conferences.org This reaction is initiated by the abstraction of a proton from the C5 position of a uronic acid residue, facilitated by the presence of a hydroxyl ion. This leads to the formation of a double bond between C4 and C5 and the subsequent cleavage of the glycosidic bond at the C4 position. scispace.com The rate of alkaline degradation is influenced by pH, temperature, and the presence of certain ions. scispace.com Studies have identified various mono- and dicarboxylic acids as products of alkaline degradation, including lactic, formic, and acetic acids. researchgate.net

Table 2: Major Monocarboxylic Acids Produced During Alkaline Degradation of this compound

Acid Percentage of Starting Mass
Lactic acid Principal
Formic acid Principal
Acetic acid Principal
Glycolic acid Minor

This table is interactive. You can sort the columns by clicking on the headers.

Thermal Degradation Behavior and Pyrolysis Studies

The thermal degradation of this compound involves a series of complex reactions that lead to the decomposition of the polymer. Thermogravimetric analysis (TGA) shows that this compound typically undergoes an initial weight loss due to dehydration, followed by two main decomposition steps at higher temperatures. scielo.br The first major decomposition step generally occurs in the range of 200-270°C. researchgate.net

Pyrolysis studies, often coupled with techniques like Gas Chromatography-Mass Spectrometry (Py-GC-MS), have been used to identify the volatile products formed during thermal degradation. These products can include a variety of compounds such as furans, cyclopentenones, and other oxygenated species. researchgate.netresearchgate.net The presence of different cations (e.g., Na⁺, Ca²⁺, Al³⁺) in alginate salts significantly influences the pyrolysis behavior and the composition of the degradation products. researchgate.netresearchgate.net For instance, sodium alginate tends to decompose at a lower temperature compared to calcium alginate and produces a different range of volatile components. researchgate.net

Table 3: Thermal Decomposition Stages of this compound

Stage Temperature Range (°C) Process
1 30-190 Dehydration (removal of adsorbed water)
2 200-270 Initial devolatilization and glycosidic bond cleavage
3 >270 Further decomposition and carbonization

This table is interactive. You can sort the columns by clicking on the headers.

Biodegradation in Complex Environmental Matrices

This compound is a biodegradable polymer, and its degradation in natural environments is primarily mediated by microorganisms. clinmedcasereportsjournal.commaterials.international In complex environmental matrices such as soil, sediment, and aquatic systems, a diverse community of bacteria and fungi contribute to its breakdown. clinmedcasereportsjournal.comfrontiersin.org The rate of biodegradation can be influenced by various factors including the microbial population present, temperature, pH, and the availability of other nutrients. clinmedcasereportsjournal.com

A wide range of bacteria, particularly from marine environments, have been identified as potent degraders of alginate. nih.govmdpi.com Genera such as Pseudoalteromonas, Vibrio, and Bacteroides are known to produce alginate lyases that facilitate the breakdown of the polymer. nih.govmdpi.comnih.gov Fungi are also capable of degrading alginate, contributing to its turnover in terrestrial and marine ecosystems. nih.gov The synergistic action of different microbial species within a community can lead to more efficient and complete degradation of this compound than would be achieved by a single species. frontiersin.org The abundance and diversity of these alginate-degrading microorganisms are key determinants of the rate at which this compound is recycled in the environment. nih.govfrontiersin.org

Hydrolytic Chain Scission Mechanisms in Biocomposites

Hydrolytic chain scission is a primary degradation pathway for this compound within biocomposite materials. This chemical process involves the cleavage of the glycosidic bonds that link the β-D-mannuronic acid (M) and α-L-guluronic acid (G) monomer units forming the polysaccharide backbone. The reaction is facilitated by the presence of water, which acts as a nucleophile to break these linkages, leading to a reduction in the polymer's molecular weight and a subsequent loss of the biocomposite's structural and mechanical integrity.

The degradation of alginate via hydrolysis is not typically mediated by enzymes in mammals, as they lack the necessary alginate-degrading enzymes. zju.edu.cn Therefore, in biomedical applications, the breakdown is primarily an abiotic chemical process. The rate and extent of this degradation are heavily influenced by several factors inherent to the biocomposite's composition and its surrounding environment.

Mechanism of Glycosidic Bond Cleavage

The fundamental mechanism of hydrolytic degradation in this compound is the acid-catalyzed hydrolysis of the O-glycosidic linkages. semanticscholar.org This process involves the protonation of the glycosidic oxygen atom, followed by the nucleophilic attack of a water molecule on the anomeric carbon. This leads to the scission of the polymer chain. The stability of these linkages can be influenced by the type of uronic acid residues involved (M or G). Partial acid hydrolysis has been used to elucidate the block structure of this compound, indicating differential susceptibility of the glycosidic bonds to cleavage. semanticscholar.org

In biocomposites, this process is accelerated by factors that increase the availability of water to the polymer chains and by conditions that catalyze the bond-breaking reaction. Key factors include the local pH, temperature, and the specific composition of the composite material.

Factors Influencing Hydrolytic Degradation Rate

The kinetics of hydrolytic chain scission in this compound biocomposites are not constant but are dictated by a combination of intrinsic and extrinsic variables.

Degree of Oxidation: Chemical modification of the alginate polymer, such as through periodate (B1199274) oxidation, can introduce aldehyde groups and cleave the C-C bond of the cis-diol group in the uronate residue. zju.edu.cn This pre-oxidation makes the polymer chain more susceptible to hydrolytic scission, thereby accelerating the degradation rate. zju.edu.cnnih.gov The rate of degradation can be controlled by varying the degree of oxidation. zju.edu.cn

Environmental pH: The pH of the surrounding medium has a significant effect on the hydrolysis rate. Acidic conditions (pH < 7) catalyze the cleavage of glycosidic bonds. semanticscholar.org A study on the oxidative depolymerization of alginate showed a linear decrease in molecular weight when the system pH was in the range of 5-7. researchgate.net

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolytic degradation. Higher temperatures provide the necessary activation energy for the cleavage of glycosidic bonds, leading to a more rapid decrease in the molecular weight of the alginate. researchgate.net

Crosslinking and Ion Availability: In many biocomposites, this compound is ionically crosslinked with divalent cations like Ca²⁺ to form a hydrogel structure. The stability of this "egg-box" structure is crucial to the material's integrity. mdpi.com The degradation of these hydrogels is often controlled by the outward flux of these ions into the surrounding environment. nih.gov The type and concentration of crosslinking ions can affect the degradation profile. For instance, using a mixture of calcium and barium ions can alter the material's resorption and swelling processes compared to using calcium ions alone. mdpi.com

The following tables summarize research findings on the factors affecting the hydrolytic degradation of this compound.

Research Findings on Alginate Degradation

The data below illustrates the impact of various factors on the reduction of alginate's molecular weight (Mw), a direct consequence of chain scission.

Table 1: Influence of Reaction Conditions on Alginate Molecular Weight (Mw) after 1 Hour

This table shows the effect of temperature and system pH on the molecular weight of depolymerized alginate. Data is synthesized from findings on oxidative depolymerization processes which involve hydrolytic cleavage of glycosidic bonds. researchgate.net

ParameterConditionResulting Mw (Approx.)Observation
Temperature20 °CConstant after initial dropFurther Mw decrease was not significant at lower temperatures. researchgate.net
30 °CConstant after initial dropSimilar stability to 20 °C after the initial hour. researchgate.net
40 °CContinued decreaseA further decrease in Mw was observed at a higher temperature. researchgate.net
System pHpH 5-7Linear decreaseA linear decrease in Mw was observed within this pH range. researchgate.net
pH 7-8No further changeIncreasing pH from 7 to 8 did not result in further Mw reduction. researchgate.net

Table 2: Effect of Oxidation on Degradation of Alginate Hydrogels

This table summarizes the degradation behavior of oxidized sodium alginate (OSA) hydrogels over time in a phosphate (B84403) buffer solution (PBS, pH 7.4) at 37°C. The degree of oxidation directly correlates with accelerated degradation, as shown by changes in weight and molecular weight. zju.edu.cn

Degree of OxidationTime (days)Weight Loss (%)Molecular Weight ChangeKey Finding
Low7~10%Gradual decreaseSlower, more controlled degradation over an extended period. zju.edu.cn
14~20%Steady decrease
28~35%Significant reduction
High7~40%Rapid decreaseA higher degree of oxidation significantly accelerates the rate of both weight loss and molecular weight reduction. zju.edu.cn
14~75%Substantial reduction
28>90% (near full degradation)Drastic reduction

Advanced Research Applications of Alginic Acid Based Materials

Investigational Drug Delivery Systems

Alginate's properties also make it a highly attractive polymer for the design of investigational drug delivery systems. biomedgrid.comtandfonline.comnih.gov Its ability to form gels that can entrap and protect therapeutic agents, coupled with its biocompatibility and biodegradability, allows for the development of controlled-release formulations. nih.govresearchgate.net

Alginate-based matrices are widely explored for the controlled and sustained release of a variety of bioactive compounds, including small molecule drugs, proteins, and peptides. digitellinc.comresearchgate.nettaylorfrancis.com The release of the encapsulated agent is governed by several mechanisms, including diffusion through the porous gel matrix, swelling of the matrix, and erosion of the matrix over time. tandfonline.comresearchgate.net

The pH-responsive nature of alginic acid is a key feature exploited in the design of these controlled-release systems. tandfonline.comnih.gov At the low pH of the stomach, this compound is in its less soluble form, resulting in a contracted gel matrix that limits drug release. tandfonline.com As the matrix moves into the more neutral pH of the intestines, the carboxylic acid groups on the alginate backbone become ionized, leading to swelling of the hydrogel and subsequent release of the entrapped drug. tandfonline.comnih.gov This property is particularly useful for protecting acid-sensitive drugs from degradation in the stomach and for targeted delivery to the small intestine. researchgate.net

The release kinetics can be further tailored by modifying the alginate itself or by combining it with other polymers to form composite materials. nih.gov Amphiphilic alginate derivatives, for example, can self-assemble into nanostructures that are effective for delivering hydrophobic drugs. biomedgrid.com

Table 3: Mechanisms of Drug Release from Alginate Matrices

Release MechanismDescriptionFactors Influencing the Rate
Diffusion The drug molecules move through the pores of the hydrogel matrix. tandfonline.comPorosity of the gel, size of the drug molecule, and drug-polymer interactions.
Swelling The hydrogel absorbs water and swells, increasing the pore size and facilitating drug release. tandfonline.comnih.govpH of the surrounding environment, ionic strength, and cross-linking density.
Erosion The alginate matrix gradually dissolves or degrades, releasing the entrapped drug. tandfonline.compH, presence of specific ions (e.g., monovalent cations that can displace the cross-linking divalent cations), and the molecular weight of the alginate.

Encapsulation Strategies for Hydrophobic and Hydrophilic Molecules

This compound-based materials are extensively utilized for the encapsulation of both hydrophilic and hydrophobic molecules, owing to the polymer's versatile properties. The primary challenge lies in the inherent hydrophilic nature of alginate, which necessitates different strategies for effectively entrapping molecules with varying polarities. nih.gov

For hydrophilic compounds, the encapsulation process is relatively straightforward. The most common method is extrusion, where the active molecule is mixed into a sodium alginate solution. This solution is then dripped into a bath containing divalent cations, typically calcium chloride, leading to instantaneous gelation and the formation of beads that entrap the hydrophilic substance. mdpi.com

Encapsulating hydrophobic molecules within the hydrophilic alginate matrix presents a greater challenge. acs.org Several strategies have been developed to overcome this limitation. One prominent method is the emulsion technique. In this approach, a water-in-oil emulsion is created where the aqueous phase consists of the alginate solution mixed with the compound to be encapsulated. This emulsion is then subjected to internal gelation, forming microbeads. The size of these beads can be controlled by the type of emulsion and the speed of agitation. mdpi.com

Another effective strategy involves the chemical modification of the alginate backbone to introduce hydrophobic characteristics. This is often achieved through esterification, where hydroxyl groups on the alginate are reacted with alcohols. For instance, this compound has been esterified with 1,10-decanediol, which acts as both a crosslinking agent and a hydrophobic component. researchgate.net Such modifications enhance the loading capacity and encapsulation efficiency for hydrophobic drugs like ibuprofen. researchgate.net Polymer grafting is another method used to introduce hydrophobic alkyl chains to the alginate backbone, making it more amphiphilic and suitable for stabilizing oil-in-water emulsions. nih.govacs.org The conversion of sodium alginate to its tetrabutylammonium (B224687) (TBA) salt allows for chemical modifications in organic solvents, further expanding the possibilities for creating hydrophobically modified alginates. nih.gov

Materials Science in Food Systems

Alginate-based materials have garnered significant attention in food science due to their biocompatibility, biodegradability, and unique gelling properties. rsc.orgmdpi.com These characteristics make them ideal for a range of applications aimed at improving food quality, safety, and shelf life.

Development of Edible Films and Protective Coatings

Alginate's film-forming capabilities are widely exploited in the development of edible films and protective coatings for various food products. researchgate.netnih.gov These films act as a barrier to moisture and oxygen, thereby slowing down deterioration processes such as dehydration and oxidation. rsc.org When applied to meat products, for example, this compound coatings can significantly retard lipid oxidation. mdpi.com

The effectiveness of alginate films can be enhanced by incorporating other substances. For instance, combining alginates with additives like organic acids, essential oils, and plant extracts can improve moisture retention, reduce shrinkage, and inhibit discoloration. nih.gov The poor moisture barrier of pure alginate films, a result of their hydrophilic nature, can be improved by incorporating lipids into the formulation. nih.govmdpi.com

Research has demonstrated the successful application of alginate coatings on a variety of foods, including fresh fruits and vegetables, to control respiration rates and extend shelf life. rsc.orgnih.gov For example, alginate-based coatings have been used to extend the shelf life of potato strips, fresh-cut apples, and mangoes by reducing browning and moisture loss. nih.gov

Below is a table summarizing various research findings on alginate-based edible films and coatings:

Food Product Alginate Coating Formulation Key Findings
Fresh-cut Apples Alginate-based Reduction in browning and extended shelf life. nih.gov
Potato Strips Alginate-based Extended shelf life. nih.gov
Fresh-cut Mangoes Alginate-based Reduction in browning during storage. nih.gov
Mushrooms Alginate with nanoparticles Retention of sensory quality. nih.gov
Pork Patties Alginate-based Prevention of dehydration and retention of sensory characteristics. nih.gov
Beef Steaks Alginate with HOCl Retention of color, prevention of drip loss, and off-odor detection. nih.gov

Encapsulation of Bioactive Food Components for Stability and Functionality

Encapsulation using alginate is a key strategy for protecting sensitive bioactive food components and enhancing their stability and functionality. digitellinc.commdpi.com Bioactive compounds such as vitamins, antioxidants, probiotics, and essential oils are often susceptible to degradation when exposed to heat, light, oxygen, or adverse pH conditions. mdpi.commyfoodresearch.com Alginate encapsulation provides a protective barrier, preserving these compounds during food processing and storage. myfoodresearch.com

The process of ionic gelation is widely used for this purpose due to its mild conditions, making it suitable for heat-sensitive molecules. myfoodresearch.comresearchgate.net The encapsulation efficiency is influenced by factors such as the concentration of alginate; higher polymer concentrations generally lead to better entrapment of the core material. myfoodresearch.com For instance, studies have shown that increasing the alginate concentration improves the encapsulation efficiency of bekasam extract. myfoodresearch.com

Alginate encapsulation not only protects bioactive compounds but can also control their release. digitellinc.com This is particularly important for delivering functional ingredients to specific sites in the gastrointestinal tract. For example, alginate matrices can be designed for enteric release, protecting the encapsulated compounds from the acidic environment of the stomach and releasing them in the intestines. digitellinc.com Research has demonstrated the effective encapsulation of plant polyphenols, such as those from Thymus serpyllum L., in calcium-alginate gel particles, which prevents their degradation and preserves their antioxidant properties. mdpi.comnih.gov

The table below presents examples of bioactive components encapsulated in alginate and the observed outcomes:

Bioactive Component Alginate Encapsulation System Outcome
Thymus serpyllum L. aqueous extracts Calcium-alginate gel particles Prevention of degradation of active substances and preservation of antioxidant properties. mdpi.comnih.gov
Lemon balm extract Alginate gel Preservation of antioxidant properties with no chemical interaction. mdpi.com
Bekasam extract Alginate microcapsules Increased encapsulation efficiency with higher alginate concentrations. myfoodresearch.com
Lovastatin Alginate microcapsules Entrapment efficiency ranging from 59.08% to 72.76%. myfoodresearch.com
Peptides Alginate microcapsules Entrapment efficiency of 30.2% at 1.25% alginate concentration. myfoodresearch.com

Environmental Biotechnology and Remediation Strategies

This compound and its derivatives are increasingly being investigated for their potential in environmental biotechnology and remediation due to their ability to bind with various pollutants. researchgate.net Their natural origin, biodegradability, and non-toxic nature make them an environmentally friendly option for treating contaminated water and soil. lu.lv

Development of Biosorbents for Heavy Metal Ion Removal

Alginate-based materials are effective biosorbents for the removal of heavy metal ions from aqueous solutions. deswater.com The high density of carboxyl and hydroxyl groups in the alginate structure provides numerous binding sites for metal cations. deswater.commdpi.com The affinity of alginate for different divalent cations follows the order: Pb²+ > Cu²+ > Cd²+ > Ba²+ > Sr²+ > Ca²+ > Co²+ > Ni²+ > Zn²+ > Mn²+. nih.gov

To enhance their adsorption capacity and mechanical stability, alginates are often modified or used in composite materials. researchgate.netdeswater.com For example, this compound can be immobilized using a polyvinyl alcohol (PVA)–boric acid method and crosslinked with glutaraldehyde (B144438) to create mechanically strong beads that are stable under acidic conditions and high temperatures. researchgate.net Such modifications have been shown to result in a maximum adsorption capacity of 390 mg/g for Pb(II). researchgate.net

Alginate-based adsorbents can also be combined with other materials like activated carbon to simultaneously remove heavy metal ions and organic toxins. google.com Research has shown that alginate hydrogels loaded with algae biomass exhibit enhanced removal capabilities for Cu²⁺, Cr³⁺, and Co²⁺. mdpi.com

The following table summarizes the adsorption capacities of various alginate-based biosorbents for different heavy metal ions:

Heavy Metal Ion Alginate-Based Biosorbent Adsorption Capacity
Lead (Pb²⁺) PVA-immobilized this compound bead 390 mg/g researchgate.net
Lead (Pb²⁺) Alginate chemically modified with thiosemicarbazide Up to 950 mg/g deswater.com
Cadmium (Cd²⁺) Alginate chemically modified with thiosemicarbazide Up to 300 mg/g deswater.com
Copper (Cu²⁺) Algae-loaded alginate hydrogel 38.0% increase compared to control mdpi.com
Chromium (Cr³⁺) Algae-loaded alginate hydrogel 20.6% increase compared to control mdpi.com
Cobalt (Co²⁺) Algae-loaded alginate hydrogel 27.1% increase compared to control mdpi.com

Emerging Industrial Material Science Applications

This compound-based materials are finding increasing utility in various industrial sectors due to their unique physicochemical properties. These applications leverage the polymer's ability to form films, modify viscosity, and act as a stabilizing agent.

Advanced Applications in Textile and Paper Industries

In the textile industry, sodium alginate has become a important thickener, particularly for printing with reactive dyes. uobabylon.edu.iqcn-taishen.com Unlike traditional thickeners such as starch, alginate does not react with the reactive dyes. uobabylon.edu.iqpburch.net This non-reactivity is crucial as it prevents the reduction of color yield and the formation of by-products that are difficult to wash out. uobabylon.edu.iq The use of alginate results in sharper, well-defined patterns and a soft feel to the fabric after the thickener is easily washed away. cn-taishen.comnbinno.com Alginate's unique rheological properties provide optimal viscosity for the printing paste, ensuring even application and preventing the bleeding of colors. nbinno.com Furthermore, alginates are utilized in antimicrobial finishing of textiles, where they can act as a carrier for antimicrobial agents, such as metal nanoparticles, providing a controlled release and enhancing the durability of the antimicrobial properties. hilarispublisher.comnih.gov

The paper industry utilizes alginate for surface sizing and in the production of specialty papers. uobabylon.edu.iq When added to starch sizing, alginate creates a smooth, continuous film on the paper's surface, which reduces fluffing and improves printability. uobabylon.edu.iq Its excellent film-forming properties and resistance to oils and greases make it a key component in manufacturing greaseproof paper. jsdseaweed.comsnpinc.comchempoint.com Alginate is also used in producing silicone release liners by sealing the base paper's surface, which ensures that the silicone coating remains on the surface, leading to lower silicone consumption. jsdseaweed.comsnpinc.com In ink-jet printing papers, sodium alginate helps to absorb the water from the ink, which aids in setting the ink and results in sharper printed images. snpinc.com Additionally, alginate fibers can be incorporated into paper to enhance its strength, durability, and to impart inherent flame retardancy and antimicrobial properties. alfa-chemistry.com

Table 1: Comparison of Alginate and Starch as Thickeners in Reactive Dye Printing

Feature Alginate Starch
Reactivity with Dye Does not react with reactive dyes. uobabylon.edu.iq Reacts with reactive dyes, reducing color yield. uobabylon.edu.iqpburch.net
Color Yield High color yield and vibrancy. nbinno.comnih.gov Lower color yield. uobabylon.edu.iq
Print Definition Sharp, clear pattern definition. cn-taishen.comnbinno.com Prone to bleeding and less sharp outlines.
Washability Easily washes out from the fabric. uobabylon.edu.iq Can leave by-products that are difficult to remove. uobabylon.edu.iq
Fabric Feel Leaves the fabric with a soft hand-feel. cn-taishen.comnbinno.com Can result in a stiffer fabric feel. iosrjournals.org

Other Investigational Bioactivities

Beyond its well-established applications, this compound and its derivatives are being investigated for a range of other biological activities, including anti-inflammatory, antimicrobial, and biocatalytic functions.

Mechanisms of Anti-Inflammatory Activity (e.g., TLR4 Pathway Modulation)

Alginate, and particularly its oligosaccharide derivatives (AOS), have demonstrated significant anti-inflammatory properties through the modulation of cellular signaling pathways, most notably the Toll-like receptor 4 (TLR4) pathway. mdpi.com TLR4 is a key receptor in the innate immune system that recognizes pathogens and triggers inflammatory responses. nih.gov Research has shown that certain types of alginate oligosaccharides, specifically those rich in guluronic acid (G-blocks), can exert anti-inflammatory effects by preventing the binding of lipopolysaccharide (LPS), a potent inflammatory stimulant, to TLR4. mdpi.comnih.gov

By inhibiting the LPS-TLR4 interaction, alginate oligosaccharides can suppress the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.govmdpi.com The activation of these pathways typically leads to the production of pro-inflammatory cytokines. Studies have shown that treatment with alginate oligosaccharides can lead to a significant reduction in the secretion of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.govfrontiersin.orgnih.gov This modulation of the TLR4 pathway highlights the potential of this compound derivatives as therapeutic agents for inflammatory conditions. mdpi.com

Antimicrobial Properties of Chemically Functionalized Alginates

While native alginate has limited antimicrobial activity, its chemical functionalization has led to the development of materials with potent antimicrobial properties. frontiersin.org One of the most explored strategies is the incorporation of silver nanoparticles into the alginate matrix, creating silver-alginate nanocomposites. nih.gov These composites have shown broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. frontiersin.orgresearchgate.net The silver nanoparticles serve as the active antimicrobial agent, while the alginate matrix provides a stable and biocompatible carrier that can also facilitate a controlled release of silver ions. nih.gov

Another approach involves the covalent modification of the alginate backbone. For example, alginate has been grafted with antimicrobial polymers like N-vinyl imidazole, resulting in a copolymer with significantly enhanced antimicrobial activity against various bacteria and fungi, including Bacillus subtilis, Escherichia coli, Neisseria gonorrhoeae, and Candida albicans. rsc.org The synthesis of alginate dialdehyde (B1249045) through periodate (B1199274) oxidation, followed by condensation with amine-containing compounds to form Schiff bases, is another method to create alginate derivatives with antimicrobial potency. nih.gov These chemically modified alginates are being investigated for applications in antimicrobial textiles and wound dressings. sciencesconf.orgbzyfiber.com

Table 2: Antimicrobial Efficacy of Silver-Alginate Nanocomposite Films

Target Microorganism Type Inhibition Zone Diameter (mm) Reference
Staphylococcus aureus Gram-positive >10 frontiersin.org
Escherichia coli Gram-negative >10 frontiersin.org
Methicillin-resistant Staphylococcus aureus (MRSA) Gram-positive >10 frontiersin.org
Extended-spectrum β-lactamase producing E. coli (ESBL) Gram-negative >10 frontiersin.org
Cutibacterium acnes (clinical isolate) Gram-positive MIC: 3.67-5.50 µg/mL nih.govrsc.org

Enzyme Immobilization for Biocatalytic Processes

Alginate gels are widely used as a support matrix for enzyme immobilization in various biocatalytic processes. The mild gelation conditions of alginate, typically achieved through ionic cross-linking with divalent cations like calcium chloride, are highly compatible with the delicate nature of enzymes, helping to preserve their catalytic activity. nih.gov Immobilization within alginate beads enhances the stability of enzymes against changes in temperature and pH and allows for their easy separation from the reaction mixture and subsequent reuse, which is economically advantageous for industrial applications. nih.govrsc.org

Lipases and laccases are two examples of enzymes that have been successfully immobilized in alginate for different applications. Immobilized lipase (B570770) from Candida rugosa entrapped in calcium alginate beads demonstrated significantly improved thermal stability, retaining about 70% of its activity after one week at 50°C, compared to only 20% for the free enzyme. rsc.org Furthermore, the immobilized lipase could be reused for up to 10 cycles while maintaining over 80% of its initial activity. rsc.org Laccase immobilized in alginate beads has been effectively used for the decolorization of synthetic dyes and the degradation of environmental pollutants. researchgate.net For instance, laccase immobilized in an alginate-gelatin matrix retained approximately 85% of its activity after five successive cycles of decolorizing crystal violet. nih.gov

Table 3: Performance of Alginate-Immobilized Enzymes

Enzyme Source Application Key Findings Reference(s)
Lipase Candida rugosa Kinetic resolution of esters Retained ~70% activity after 7 days at 50°C (vs. 20% for free enzyme); >80% activity after 10 reuses. rsc.org
Lipase Pachira aquatica Hydrolysis Retained 50% activity after 5-9 cycles of reuse. nih.gov
Lipase Lysinibacillus macroides FS1 Biodiesel production Immobilization efficiency of 69%; retained 46% activity after 6 reuses. ijcmas.com
Laccase Trametes versicolor Decolorization of crystal violet Retained ~85% activity after 5 reuses; optimal temperature 50°C. nih.gov
Laccase Not specified Degradation of bisphenol A Removal rate of >82%; maintained ~80% degradation rate between 50-60°C. mdpi.com

Computational Modeling and Simulation Studies of Alginic Acid

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are extensively used to explore the conformational space of alginic acid and its subunits. These simulations track the movement of atoms and molecules over time, providing dynamic insights into their behavior. Studies have focused on the torsion angles of the ether linkages between monomeric subunits to identify stable configurations and energy minima for this compound disaccharides randallcygan.comresearchgate.net.

Simulations have indicated stable disaccharide configurations with common global energy minima for various disaccharide models randallcygan.comresearchgate.net. For instance, simulations of protonated and deprotonated mannuronic (MM) and guluronic (GG) disaccharides have revealed torsional changes and energy minima at different temperatures researchgate.net. The values of glycosidic dihedral angles can show similar variations regardless of the disaccharide composition nih.gov.

MD simulations are also employed to investigate the influence of the ionic environment and pH on the conformation of this compound disaccharides and oligosaccharides nih.gov. While the type and concentration of cations in solution may not significantly affect the conformation of disaccharides, oligosaccharides containing α-L-guluronate units can exhibit greater rigidity in their glycosidic bonds compared to disaccharides nih.gov.

Furthermore, MD simulations, sometimes combined with quantum mechanics (QM) or hybrid QM/MM approaches, are used to model conformational changes induced by external forces, such as those encountered in atomic force microscopy (AFM) experiments nih.gov. These studies help characterize the structural and energetic properties of conformational transitions in alginate oligomers with varying ratios of M and G units, highlighting how the glycosidic linkage topology influences the response to applied force nih.gov.

Density Functional Theory (DFT) Approaches for Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and calculate interaction energies. DFT approaches are valuable for studying intermolecular interactions involving this compound, providing detailed information about the nature and strength of these interactions nih.govresearchgate.netbenthamdirect.com.

DFT studies have been conducted to evaluate the interactions between alginate dimers and water molecules, examining the conformation, hydrogen bond networks, and stability of the resulting complexes nih.govresearchgate.netnih.gov. These studies have shown that both this compound (Alg) and sodium alginate (SA) interact with water molecules, forming hydrogen bonds nih.govresearchgate.net. In the case of sodium alginate, an increase in Van der Waals interactions and the presence of metal-nonmetal bonds between the sodium atom and oxygen atoms in water have been observed nih.govresearchgate.net. Computational data from these studies suggest moderate to high levels of interaction between alginate dimers and water, contributing to the stability of their complex structures nih.govresearchgate.netnih.gov. The interaction energy can increase with the addition of more water molecules, supporting the understanding of alginate as a hydrogel material nih.gov.

DFT has also been applied to study the interaction between this compound and drug molecules, such as ibuprofen, to understand the mechanisms of drug delivery systems benthamdirect.com. These studies investigate electronic properties, chemical shift tensors, and natural bond orbitals to characterize the interactions, revealing that non-covalent bonds, particularly hydrogen bonds between the oxygen atoms of this compound and hydrogen atoms of ibuprofen, play a significant role in complex formation benthamdirect.com.

Predictive Modeling of Structure-Function Relationships and Binding Phenomena

Computational modeling, including MD and DFT, plays a crucial role in predicting the relationship between the structure of this compound and its functional properties, particularly its binding phenomena randallcygan.comresearchgate.net. The ability of this compound to bind cations, especially divalent ions like calcium, is fundamental to its gelling properties and numerous applications cnrs.fracs.orgrandallcygan.comresearchgate.netmdpi.com.

Predictive molecular modeling is well-suited for analyzing the conformation and configuration of polysaccharides like this compound and their influence on cation binding randallcygan.comresearchgate.net. Studies using MD simulations have investigated the binding of calcium ions to this compound disaccharide and polysaccharide subunits randallcygan.comresearchgate.net. These models provide insights into binding energy differences for various conformations and how they relate to the proximity and residence densities of electron-donating groups with calcium ions randallcygan.comresearchgate.net. Dynamically optimized configurations for polymer alginate models with calcium ions have also been derived randallcygan.comresearchgate.net.

The cooperative nature of calcium binding in alginates is often explained by the "egg-box model," where ordered arrays of binding sites are formed between chains, particularly involving the guluronic acid blocks cnrs.fracs.orgmdpi.com. Computational studies using ordered conformations of polysaccharides have investigated calcium-oligouronate interactions, showing that interaction energies are significantly lower for (α 1→4)-linked polymers (like polyguluronate) compared to (β 1→4)-linked ones (like polymannuronate), which aligns with experimental observations of stronger calcium binding by polyguluronate blocks cnrs.fr. Molecular modeling procedures have been developed to evaluate the association of ordered polyuronate chains with calcium ions to form dimers, indicating that antiparallel arrangements of chains are often the most favorable cnrs.fr.

Computational approaches also contribute to understanding the binding of this compound to surfaces, such as calcite, which is relevant in environmental and industrial contexts randallcygan.comresearchgate.net. Molecular models of disaccharide interactions with calcite can provide binding energy differences for conformations influenced by the torsion of the ether linkage between monosaccharide units randallcygan.comresearchgate.net.

Predictive modeling extends to understanding the interactions of this compound with other molecules, such as dyes, to assess its potential in applications like pollutant removal psu.edu. Computational studies, sometimes complementing experimental techniques, can confirm aggregation phenomena and help elucidate the fundamental dye-biopolymer interactions, such as hydrogen bonding between the dye's keto group and the hydroxyl groups of this compound's sugar residues psu.edu.

The integration of computational modeling with experimental data is crucial for a comprehensive understanding of this compound's behavior and for predicting its performance in various applications.

Future Research Trajectories and Academic Perspectives in Alginic Acid Science

Design and Synthesis of Next-Generation Alginic Acid Derivatives

The design and synthesis of novel this compound derivatives are crucial for expanding its potential in various advanced applications. This involves chemical modifications to the alginate backbone to impart new or enhanced functionalities citeab.combiomat-trans.comgoogle.commdpi.com. Researchers are exploring various modification techniques, including oxidation, sulfonation, and graft polymerization, to tailor the properties of alginate-based materials biomat-trans.com.

One area of focus is the introduction of hydrophobic moieties to create amphiphilic alginate derivatives. These modified alginates can form self-assembled structures like particles and gels in aqueous environments, which are promising for drug delivery systems nih.gov. Another approach involves conjugating peptides or other bioactive molecules to alginate to improve cell adhesion, differentiation, and tissue regeneration capabilities, particularly for tissue engineering and regenerative medicine applications nih.govmdpi.comrsc.org. For instance, modifying alginate with cell-adhesive peptide sequences like YIGSR (derived from laminin) or RRETEWA (derived from fibronectin) can enhance cell-material interactions in bioinks for 3D bioprinting rsc.org.

Furthermore, the synthesis of zwitterionically modified alginates is being investigated to mitigate issues like cellular overgrowth and fibrosis around implanted alginate-based materials, which is particularly relevant for cell encapsulation technologies researchgate.net. These modifications aim to improve the biocompatibility and long-term performance of alginate in vivo google.comresearchgate.net.

Precision Engineering of Alginate Properties for Highly Specific Applications

Precision engineering of alginate properties is essential to meet the specific requirements of diverse applications, ranging from biomedical devices to environmental remediation nih.govciteab.comacs.orgmdpi.com. This involves controlling factors such as molecular weight, the ratio and sequence of mannuronic (M) and guluronic (G) acid residues, and the degree and type of cross-linking nih.govelveflow.com.

Tailoring the mechanical properties of alginate hydrogels is a significant area of research, especially for load-bearing applications in tissue engineering. This can be achieved through various methods, including optimizing cross-linking density, blending with other polymers, or incorporating reinforcing materials numberanalytics.comresearchgate.net. For example, cross-linking alginate hydrogels with substances like d-mannitol and xylitol (B92547) has been shown to increase tensile strength and Young's modulus researchgate.net.

Controlling the degradation rate of alginate is also critical for applications like drug delivery and wound healing. Researchers are developing strategies to tune degradation kinetics to ensure sustained release of therapeutic agents or to match the rate of tissue regeneration numberanalytics.comnih.govmdpi.com.

Precision in creating porous alginate matrices with controlled pore sizes and interconnectivity is vital for applications such as tissue scaffolds and adsorbent materials. Techniques like emulsion templating and in situ gas generation are being explored to engineer porous structures with specific characteristics acs.org.

Table 1: Examples of Alginate Property Engineering and their Impact

Property EngineeredEngineering Method(s)Impact on ApplicationSource(s)
Mechanical StrengthCross-linking density, Blending, ReinforcementSuitability for load-bearing tissue engineering scaffolds numberanalytics.comresearchgate.net
Degradation RateChemical modification, Cross-linking controlControlled release in drug delivery, Matching tissue regeneration in wound healing numberanalytics.comnih.govmdpi.com
PorosityEmulsion templating, Gas generationCell infiltration in tissue scaffolds, Adsorption capacity in environmental remediation acs.org
Cell AdhesionConjugation with cell-adhesive peptidesImproved integration in tissue engineering and cell encapsulation nih.govmdpi.comrsc.org
BiocompatibilityPurification, Zwitterionic modificationReduced immune response and fibrosis for implants numberanalytics.comgoogle.comresearchgate.net

Addressing Fundamental Challenges and Limitations in Alginate-Based Materials Science

Despite its numerous advantages, this compound and its derivatives face several fundamental challenges that require ongoing research. These include concerns regarding potential immunogenicity, variability in degradation rates, and mechanical weakness in certain applications numberanalytics.comresearchgate.net.

Variability in the source material (brown algae or bacterial biosynthesis) and processing conditions can lead to inconsistencies in the properties of alginate. Developing standardized protocols for purification and processing is essential to improve reproducibility numberanalytics.comnih.gove-neurospine.org.

The mechanical properties of pure alginate hydrogels can be insufficient for applications requiring significant structural support nih.govresearchgate.net. Research is focused on developing strategies to enhance mechanical strength while maintaining biocompatibility and desired degradation profiles numberanalytics.comresearchgate.net.

Ensuring the long-term stability of alginate-based materials in physiological environments remains a challenge. Alginate gels can lose mechanical and swelling properties over time due to ion exchange researchgate.net. Chemical modifications and the development of more stable cross-linking methods are being investigated to address this limitation numberanalytics.commdpi.com.

Furthermore, while generally considered biocompatible, concerns exist regarding potential immunogenicity influenced by factors such as purity and source numberanalytics.come-neurospine.org. Rigorous purification methods and detailed toxicity studies are necessary for clinical translation e-neurospine.org. Addressing the pH-dependence and selectivity issues in applications like heavy metal adsorption from water is also an area of active research researchgate.net.

Future research will also focus on developing high-throughput methods for characterizing modified alginate polymers to accelerate the discovery and optimization of new materials google.com.

Q & A

Basic: What are the standard methodologies for extracting alginic acid from brown seaweed, and how do they differ in efficiency?

Answer:
this compound extraction typically involves alkaline treatment (e.g., sodium carbonate) to solubilize alginate, followed by acid precipitation. Efficiency depends on factors like seaweed species, pretreatment (drying, milling), and extraction parameters (pH, temperature, duration). A validated method involves triplicate batch analyses using gravimetric determination after acid precipitation . For example, studies report yields ranging from 20–35% (dry weight) for Laminaria species, with variability attributed to seasonal biomass composition .

Basic: How is this compound quantified in complex biological matrices, and what validation criteria are essential?

Answer:
Quantification often employs spectrophotometric methods (e.g., carbazole assay for uronic acids) or HPLC with refractive index detection. Validation requires linearity (R² > 0.99), precision (%RSD < 5%), and recovery studies (spiked samples). Table 7 in a 2023 study demonstrates triplicate analyses of seaweed extracts, showing 98.2–101.5% recovery rates for this compound using a calibrated spectrophotometric protocol . Secondary confirmation via FT-IR spectroscopy (e.g., carboxylate peaks at 1610 cm⁻¹) is recommended to ensure specificity .

Advanced: How can researchers optimize this compound extraction protocols to minimize polysaccharide degradation?

Answer:
Optimization involves factorial design experiments (e.g., response surface methodology) to evaluate temperature, pH, and extraction time. Advanced studies use kinetic modeling to balance yield and molecular weight retention. For instance, low-temperature (40–50°C) alkaline extraction with shorter durations (2–4 hours) reduces β-elimination reactions, preserving polymer integrity. Post-extraction dialysis (12–14 kDa cutoff) further removes low-molecular-weight fragments .

Advanced: What analytical strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:
Contradictions often arise from variability in molecular weight, M/G ratio (mannuronic/guluronic acids), and purity. Researchers should:

Standardize characterization : Report NMR or HPLC data for M/G ratio and SEC for molecular weight distribution .

Control experimental conditions : Use in vitro models with defined pH (e.g., simulated gastric fluid) to account for this compound’s pH-dependent solubility .

Apply meta-analysis : Pool data from studies with comparable methodologies to identify trends obscured by small sample sizes .

Advanced: How can this compound’s structural heterogeneity be systematically analyzed to correlate with functional properties?

Answer:
A multi-technique approach is critical:

  • Sequential extraction : Fractionate alginates by solubility in Ca²⁺ solutions to isolate homopolymeric blocks (MM vs. GG) .
  • Advanced spectroscopy : Use ¹H-NMR to quantify M/G ratios and SAXS to study chain conformation in solution .
  • Functional assays : Link rheological data (e.g., gel strength) to structural parameters via multivariate regression .

Basic: What are the best practices for synthesizing this compound hydrogels with reproducible physicochemical properties?

Answer:
Key steps include:

Purification : Dialyze raw alginate to remove divalent cations and impurities.

Cross-linking standardization : Use calcium chloride (0.1–0.3 M) with controlled diffusion (e.g., internal gelation) to ensure uniform pore size.

Characterization : Report swelling ratios (pH 7.4 vs. 1.2) and compressive modulus (via rheometry) .

Advanced: How can computational modeling enhance the design of this compound-based drug delivery systems?

Answer:
Molecular dynamics (MD) simulations predict alginate’s interaction with drugs (e.g., electrostatic binding with cationic therapeutics). Studies using COSMO-RS models optimize encapsulation efficiency by simulating partition coefficients between alginate matrices and solvents . Experimental validation via release kinetics (e.g., Higuchi model fitting) is essential to confirm predictions .

Basic: What critical factors should be addressed when reviewing literature on this compound’s biocompatibility?

Answer:

Material source : Marine vs. bacterial alginate (e.g., Azotobacter spp.) may have endotoxin differences.

Test models : Distinguish between in vitro (e.g., L929 fibroblast viability) and in vivo (subcutaneous implantation) outcomes.

Reporting standards : Ensure ISO 10993-5 compliance for cytotoxicity assays .

Advanced: What methodologies integrate this compound analysis with omics approaches to study its metabolic roles?

Answer:
Combine transcriptomics (RNA-seq of alginate-producing bacteria) with metabolomics (NMR-based profiling of fermentation byproducts) to map biosynthesis pathways. For example, Pseudomonas aeruginosa studies use CRISPRi to knockdown algD and observe metabolic flux shifts .

Basic: How should researchers document this compound experimental protocols to ensure reproducibility?

Answer:
Adhere to the "Materials and Methods" structure:

  • Sample preparation : Detail seaweed species, geographic origin, and pretreatment.
  • Instrument parameters : Specify HPLC columns (e.g., Bio-Gel P-10), mobile phase (0.1 M NaNO₃), and detection wavelengths .
  • Data reporting : Include raw datasets (e.g., FT-IR spectra) as supplementary material .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.